Technical Documentation Center

3-Benzylimidazolidin-4-one hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 3-Benzylimidazolidin-4-one hydrochloride
  • CAS: 114981-13-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Imidazolidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Landscape of Imidazolidin-4-one Bioactivity The imidazolidin-4-one scaffold is a privileged heterocyclic structure in medicinal che...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Landscape of Imidazolidin-4-one Bioactivity

The imidazolidin-4-one scaffold is a privileged heterocyclic structure in medicinal chemistry, serving as the foundation for a diverse array of biologically active compounds. While the specific molecule, 3-Benzylimidazolidin-4-one hydrochloride, has not been the subject of extensive mechanistic studies, the broader class of imidazolidin-4-one derivatives has demonstrated significant therapeutic potential, particularly in the realms of oncology and infectious diseases.[1][2][3][4] This guide, therefore, will provide an in-depth exploration of the known mechanisms of action of various imidazolidin-4-one derivatives, offering a robust framework for understanding the potential bioactivity of novel analogues such as 3-Benzylimidazolidin-4-one hydrochloride. By examining the established pathways and experimental methodologies, this document aims to equip researchers and drug development professionals with the foundational knowledge necessary to advance the study of this promising class of compounds.

Part 1: Anticancer Mechanisms of Imidazolidin-4-one Derivatives: Induction of ROS-Dependent Apoptosis

A prominent mechanism of action for several anticancer imidazolidin-4-one derivatives is the induction of programmed cell death, or apoptosis, through the generation of reactive oxygen species (ROS).[5][6] A notable example is a novel 4-imidazolidinone derivative, referred to in the literature as compound 9r, which has shown significant efficacy in colorectal cancer cell lines.[5][7]

The proposed mechanism centers on the ability of these compounds to disrupt the redox balance within cancer cells, leading to an accumulation of ROS.[5][6] This oxidative stress, in turn, activates the c-Jun N-terminal kinase (JNK) signaling pathway, a key regulator of apoptosis.[8][9][10] Activated JNK can then trigger the mitochondrial apoptotic cascade, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[9][11][12]

Signaling Pathway: ROS-Dependent, JNK-Mediated Apoptosis

ROS-Dependent JNK-Mediated Apoptosis Imidazolidin-4-one Derivative Imidazolidin-4-one Derivative ROS Accumulation ROS Accumulation Imidazolidin-4-one Derivative->ROS Accumulation JNK Activation JNK Activation ROS Accumulation->JNK Activation Mitochondrial Pathway Mitochondrial Pathway JNK Activation->Mitochondrial Pathway Caspase Activation Caspase Activation Mitochondrial Pathway->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis Experimental Workflow for ROS-Dependent Apoptosis cluster_0 Initial Screening cluster_1 Mechanism of Cell Death cluster_2 Upstream Signaling cluster_3 Validation Cell Viability Assay (MTT) Cell Viability Assay (MTT) Apoptosis Assay (Annexin V/PI) Apoptosis Assay (Annexin V/PI) Cell Viability Assay (MTT)->Apoptosis Assay (Annexin V/PI) Caspase Activity Assay Caspase Activity Assay Apoptosis Assay (Annexin V/PI)->Caspase Activity Assay ROS Detection (DCFH-DA) ROS Detection (DCFH-DA) Caspase Activity Assay->ROS Detection (DCFH-DA) JNK Activation (Western Blot) JNK Activation (Western Blot) ROS Detection (DCFH-DA)->JNK Activation (Western Blot) ROS Scavenging (NAC) ROS Scavenging (NAC) JNK Activation (Western Blot)->ROS Scavenging (NAC)

Caption: Experimental Workflow for Investigating ROS-Dependent Apoptosis.

Detailed Experimental Protocols

1. Cell Viability Assay (MTT Assay) [13]

  • Objective: To determine the cytotoxic effect of the imidazolidin-4-one derivative on cancer cell lines.

  • Methodology:

    • Seed cancer cells (e.g., HCT116, SW620) in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with varying concentrations of the test compound for 24, 48, and 72 hours.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the cell viability as a percentage of the untreated control.

2. Apoptosis Assay (Annexin V/Propidium Iodide Staining) [13]

  • Objective: To quantify the percentage of apoptotic and necrotic cells.

  • Methodology:

    • Treat cells with the test compound for the desired time.

    • Harvest the cells and wash with cold PBS.

    • Resuspend the cells in Annexin V binding buffer.

    • Add FITC-conjugated Annexin V and propidium iodide (PI) to the cell suspension.

    • Incubate in the dark for 15 minutes at room temperature.

    • Analyze the stained cells by flow cytometry.

3. ROS Detection Assay (DCFH-DA Staining) [14][15]

  • Objective: To measure the intracellular accumulation of ROS.

  • Methodology:

    • Treat cells with the test compound for a specified duration.

    • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution.

    • Wash the cells to remove excess probe.

    • Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.

4. Western Blot Analysis for JNK Activation

  • Objective: To detect the phosphorylation and activation of JNK.

  • Methodology:

    • Treat cells with the test compound and lyse the cells to extract proteins.

    • Determine protein concentration using a BCA assay.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA.

    • Incubate the membrane with primary antibodies against phospho-JNK and total JNK.

    • Incubate with HRP-conjugated secondary antibodies.

    • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

5. Validation with a ROS Scavenger (N-acetylcysteine - NAC) [5][7]

  • Objective: To confirm the role of ROS in the observed apoptosis.

  • Methodology:

    • Pre-treat the cells with NAC for 1-2 hours before adding the test compound.

    • Perform the cell viability, apoptosis, and JNK activation assays as described above.

    • A reversal of the apoptotic effects and JNK activation in the presence of NAC would confirm the ROS-dependent mechanism.

Part 2: Antibacterial Mechanisms of Imidazolidin-4-one Derivatives: Bacterial Membrane Disruption

Certain derivatives of the imidazolidin-4-one scaffold, particularly bis-cyclic structures, have demonstrated potent and broad-spectrum antibacterial activity. [16]The primary mechanism of action for these compounds is the disruption of bacterial cell membranes, a mode of action analogous to that of host defense peptides (HDPs). [16]This mechanism is advantageous as it is less likely to induce bacterial resistance compared to antibiotics that target specific metabolic pathways. [16] The proposed mechanism involves the electrostatic interaction of the positively charged imidazolidin-4-one derivatives with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction leads to membrane depolarization, increased permeability, and ultimately, cell lysis.

Process of Bacterial Membrane Disruption

Bacterial Membrane Disruption Imidazolidin-4-one Derivative Imidazolidin-4-one Derivative Bacterial Membrane Bacterial Membrane Imidazolidin-4-one Derivative->Bacterial Membrane Electrostatic Interaction Membrane Binding Membrane Binding Bacterial Membrane->Membrane Binding Membrane Depolarization Membrane Depolarization Membrane Binding->Membrane Depolarization Pore Formation Pore Formation Membrane Depolarization->Pore Formation Cell Lysis Cell Lysis Pore Formation->Cell Lysis

Caption: Mechanism of Bacterial Membrane Disruption.

Experimental Protocols for Assessing Antibacterial Activity and Membrane Integrity

1. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays [17][18]

  • Objective: To determine the lowest concentration of the compound that inhibits visible bacterial growth (MIC) and the lowest concentration that kills 99.9% of the bacteria (MBC).

  • Methodology:

    • Prepare serial dilutions of the test compound in a 96-well microtiter plate.

    • Inoculate each well with a standardized bacterial suspension.

    • Incubate the plate at 37°C for 18-24 hours.

    • The MIC is the lowest concentration with no visible growth.

    • To determine the MBC, subculture the contents of the wells with no visible growth onto agar plates. The MBC is the lowest concentration that results in no colony formation.

2. Membrane Permeability Assay (SYTOX Green Staining) [19]

  • Objective: To assess the extent of membrane damage by measuring the uptake of a membrane-impermeable dye.

  • Methodology:

    • Treat a bacterial suspension with the test compound.

    • Add SYTOX Green dye to the suspension.

    • Measure the fluorescence intensity over time. An increase in fluorescence indicates that the dye has entered the cells through a compromised membrane and bound to nucleic acids.

3. Membrane Depolarization Assay

  • Objective: To measure changes in the bacterial membrane potential.

  • Methodology:

    • Load bacterial cells with a membrane potential-sensitive dye, such as DiSC3(5).

    • Treat the cells with the test compound.

    • Monitor the fluorescence of the dye. Depolarization of the membrane will cause the dye to be released from the membrane, resulting in an increase in fluorescence.

Part 3: Other Potential Mechanisms and Therapeutic Applications

The versatility of the imidazolidin-4-one scaffold allows for its application in targeting various other biological processes.

  • Enzyme Inhibition: Certain imidazolidin-4-one derivatives have been identified as inhibitors of specific enzymes. For instance, some derivatives have shown inhibitory activity against fatty acid amide hydrolase (FAAH), suggesting potential applications in pain and inflammation management. [20][21]Others have demonstrated inhibition of α-glucosidase and α-amylase, indicating a potential role in the treatment of diabetes. [22]

  • Chemosensitization: Imidazolidine-4-one derivatives have been investigated for their ability to enhance the efficacy of existing antibiotics against resistant bacterial strains, such as methicillin-resistant Staphylococcus aureus (MRSA). The proposed mechanism involves the inhibition of bacterial defense mechanisms, such as penicillin-binding proteins (PBPs).

Part 4: Synthesis of Imidazolidin-4-one Derivatives

The synthesis of imidazolidin-4-one derivatives can be achieved through various synthetic routes. A common method involves the cyclization of an α-amino amide with an aldehyde or ketone. [23][24][25]For the specific case of 3-benzylimidazolidin-4-one, a plausible synthetic approach would involve the reaction of N-benzyl-2-aminoacetamide with formaldehyde. [23]The versatility of these synthetic methods allows for the introduction of a wide range of substituents at different positions of the imidazolidin-4-one ring, enabling the fine-tuning of their biological activities. [23][26]

Part 5: Conclusion and Future Directions

The imidazolidin-4-one scaffold represents a promising platform for the development of novel therapeutic agents with diverse mechanisms of action. The ability of its derivatives to induce ROS-dependent apoptosis in cancer cells and disrupt bacterial membranes highlights their potential in oncology and infectious disease research. While the specific mechanism of action for 3-Benzylimidazolidin-4-one hydrochloride remains to be elucidated, the insights gained from studying its structural analogues provide a strong foundation for future investigations.

Future research should focus on:

  • Systematic Structure-Activity Relationship (SAR) studies: To identify the key structural features responsible for the observed biological activities and to optimize the potency and selectivity of these compounds.

  • Elucidation of specific molecular targets: To move beyond phenotypic observations and identify the precise proteins or pathways with which these compounds interact.

  • In vivo efficacy and safety studies: To translate the promising in vitro results into preclinical and clinical development.

By pursuing these avenues of research, the full therapeutic potential of the imidazolidin-4-one class of compounds can be realized, potentially leading to the development of new and effective treatments for a range of diseases.

References

  • Lambert, D. M., et al. (2006). Substituted 2-Thioxoimidazolidin-4-ones and Imidazolidine-2,4-diones as Fatty Acid Amide Hydrolase Inhibitors Templates. Journal of Medicinal Chemistry, 49(1), 116-126. [Link]

  • Muccioli, G. G., et al. (2006). Substituted 2-thioxoimidazolidin-4-ones and imidazolidine-2,4-diones as fatty acid amide hydrolase inhibitors templates. PubMed. [Link]

  • Wang, J., et al. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents. Journal of Medicinal Chemistry, 63(24), 15591-15602. [Link]

  • Li, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. Molecules, 27(24), 8844. [Link]

  • Creative Diagnostics. (n.d.). JNK Signaling Pathway. [Link]

  • Dewangan, D., et al. (2024). Imidazolidinones Derivatives As Pioneering Anticancer Agents: Unraveling Insights Through synthesis And Structure‐Activity Exploration. ChemistrySelect, 9(23), e202400891. [Link]

  • Dhanasekaran, D. N., & Reddy, E. P. (2008). JNK Signaling in Apoptosis. Oncogene, 27(48), 6245-6251. [Link]

  • Bozycki, L., et al. (2018). Schematic diagram of the JNK signaling pathway. ResearchGate. [Link]

  • Li, Y., et al. (2022). Antiproliferative Evaluation of Novel 4-Imidazolidinone Derivatives as Anticancer Agent Which Triggers ROS-Dependent Apoptosis in Colorectal Cancer Cell. PubMed. [Link]

  • Zhang, Y., et al. (2025). A Live Bacterial Screening Assay for Membrane-Active Antimicrobial Compounds Using Imaging Fluorescence Correlation Spectroscopy. Analytical Chemistry. [Link]

  • Raheem, N., & Straus, S. K. (2019). Mode-of-Action of Antimicrobial Peptides: Membrane Disruption vs. Intracellular Mechanisms. Frontiers in Cellular and Infection Microbiology, 9, 455. [Link]

  • Khan, K. M., et al. (2018). Synthesis and enzyme inhibitory kinetics of some novel 3-(substituted benzoyl)-2-thioxoimidazolidin-4-one derivatives as α-glucosidase/α-amylase inhibitors. Medicinal Chemistry Research, 27(5), 1436-1449. [Link]

  • Davis, R. J. (2007). The JNK signal transduction pathway. Current Opinion in Cell Biology, 19(2), 142-149. [Link]

  • Boster Biological Technology. (n.d.). SAPK/JNK Signaling Cascades Pathway. [Link]

  • Mohammad, H., & Vannela, R. (2026). Absorbance-based assay for membrane disruption by antimicrobial peptides and synthetic copolymers using pyrroloquinoline quinone-loaded liposomes. ResearchGate. [Link]

  • Melander, R. J., et al. (2012). Targeting bacterial membrane function: an underexploited mechanism for treating persistent infections. The Journal of Clinical Investigation, 122(8), 2685-2692. [Link]

  • Blackmore, T. R., & Thompson, P. E. (2011). IMIDAZOLIDIN-4-ONES: THEIR SYNTHESES AND APPLICATIONS. HETEROCYCLES, 83(9), 1953-1980. [Link]

  • Qabel, H. A., & Al-Majidi, S. M. H. (2024). Synthesis and Identification of Some New Imidazolidine-4-one, Oxazolidine-4-one, and Thiazolidine-4-one Derivatives from Phenidone. Advanced Journal of Chemistry, Section A, 7(6), 894-909. [Link]

  • Farkas, A., et al. (2017). Comparative Analysis of the Bacterial Membrane Disruption Effect of Two Natural Plant Antimicrobial Peptides. Frontiers in Plant Science, 8, 84. [Link]

  • da Silva Júnior, A. A., et al. (2022). Imidazolidine Derivatives in Cancer Research: What is known?. Anti-Cancer Agents in Medicinal Chemistry, 22(7), 1272-1277. [Link]

  • Japanese Society of Medical Oncology. (2018). Guidelines for clinical evaluation of anti-cancer drugs. Cancer Science, 109(11), 3349-3375. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser. Tikrit Journal of Pure Science, 29(3), 417-428. [Link]

  • Mayo Clinic. (n.d.). Overview - Anticancer Drug Action Laboratory. [Link]

  • Al-Amiery, A. A., et al. (2022). Synthesis, characterization and antibacterial activity of thiazolidine-4-one and imidazolidine-4-one derived from Mesalazine. ScienceScholar, 4(2), 12445. [Link]

  • Al-Ostath, A. I., et al. (2020). Synthesis and anticancer evaluation of imidazolidine derivatives: study the reaction of imidazolidineiminothione derivatives with amino acids methyl ester. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(10), 835-843. [Link]

  • ResearchGate. (n.d.). Anticancer Drug Development. [Link]

  • Stankova, I., et al. (2022). Thiazolidin-4-Ones as Potential Antimicrobial Agents: Experimental and In Silico Evaluation. International Journal of Molecular Sciences, 23(6), 3149. [Link]

  • Ali, D., et al. (2018). ROS-dependent Bax/Bcl2 and caspase 3 pathway-mediated apoptosis induced by zineb in human keratinocyte cells. OncoTargets and Therapy, 11, 547-557. [Link]

  • Singh, S., et al. (2017). Experimental and Computational Approaches in Leveraging Natural Compounds for Network based Anti-cancer Medicine. Journal of Pharmacogenomics & Pharmacoproteomics, 8(3), 1000177. [Link]

  • ResearchGate. (n.d.). CTL promotes ROS-dependent apoptosis in breast cancer cells. [Link]

  • Al-Otaibi, F. A., et al. (2025). Medicinal chemistry perspectives on anticancer drug design based on clinical applications (2015–2025). Journal of Medicinal Chemistry. [Link]

  • Al-Juboori, A. M. J., et al. (2018). Microwave Synthesis and Antibacterial Activities of Some Imidazolidine Derivatives Containing 1,3,4-Oxadiazole Moiety. Asian Journal of Chemistry, 30(2), 345-349. [Link]

  • Wang, Y., et al. (2023). Crebanine induces ROS-dependent apoptosis in human hepatocellular carcinoma cells via the AKT/FoxO3a signaling pathway. Frontiers in Pharmacology, 14, 1129339. [Link]

  • Liguori, I., et al. (2025). Reactive Oxygen Species Across Death Pathways: Gatekeepers of Apoptosis, Ferroptosis, Pyroptosis, Paraptosis, and Beyond. International Journal of Molecular Sciences. [Link]

  • Al-Masoudi, W. A. M. (2022). Synthesis, identification and antimicrobial activity of thiazolidine-4-one and imidazolidine-4-one derived from 4,4-Methylenedianiline. International Journal of Health Sciences, 6(S2), 6424-6435. [Link]

  • Alvarez, S., et al. (2021). Reactive Oxygen Species (ROS) Regulates Different Types of Cell Death by Acting as a Rheostat. Oxidative Medicine and Cellular Longevity, 2021, 9911327. [Link]

  • Al-Jubouri, H. H., et al. (2023). Design, Synthesis, and Biological Activity of New Thiazolidine-4-One Derived from Symmetrical 4-Amino-1,2,4-Triazole. Chemical Methodologies, 7(1), 59-71. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 4-imidazolidinones. [Link]

Sources

Exploratory

Biological Activity of 3-Benzylimidazolidin-4-one Hydrochloride Derivatives: A Technical Guide

Executive Summary The 3-Benzylimidazolidin-4-one scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple hydantoins and complex peptidomimetics. Often utilized as a hydrochlo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Benzylimidazolidin-4-one scaffold represents a privileged substructure in medicinal chemistry, bridging the gap between simple hydantoins and complex peptidomimetics. Often utilized as a hydrochloride salt to enhance aqueous solubility and bioavailability, this core acts as a versatile template for drug discovery. Its biological utility spans from antimicrobial host-defense peptide (HDP) mimics to antiparasitic agents and CNS modulators .

This guide dissects the pharmacological potential of 3-benzylimidazolidin-4-one derivatives, focusing on structure-activity relationships (SAR), mechanistic pathways, and validated experimental protocols for researchers.

Molecular Architecture & Chemical Basis

The 3-benzylimidazolidin-4-one core is defined by a five-membered heterocyclic ring containing two nitrogen atoms (positions 1 and 3). The "4-one" designation indicates a carbonyl group at position 4, while the "3-benzyl" group provides a hydrophobic anchor critical for receptor binding and membrane interaction.

Structural Significance[1]
  • Position 1 (Amine): In the hydrochloride salt form, this nitrogen is protonated (

    
    ), providing a crucial cationic center. This is essential for electrostatic interactions with negatively charged bacterial membranes or receptor pockets.
    
  • Position 3 (Benzyl Amide): The benzyl group confers lipophilicity, facilitating transport across the blood-brain barrier (CNS activity) or insertion into lipid bilayers (antimicrobial activity).

  • Position 5 (Alpha-Carbon): This is the primary site for diversification (SAR), allowing the introduction of aryl, alkyl, or spiro-fused groups to modulate potency and selectivity.

Visualization: Scaffold & SAR Analysis

G Core 3-Benzylimidazolidin-4-one (Core Scaffold) N1 Position 1 (NH/NH2+) • H-bond donor • Cationic center (HCl salt) • Key for solubility Core->N1 C2 Position 2 (Methylene/Carbonyl) • Stability modulation • Spiro-fusion site Core->C2 N3 Position 3 (N-Benzyl) • Hydrophobic Anchor • Membrane insertion • Receptor affinity Core->N3 C4 Position 4 (Carbonyl) • H-bond acceptor • Peptidomimetic feature Core->C4 C5 Position 5 (Alpha-Carbon) • Primary SAR site • Chirality center • Aryl/Alkyl substitution Core->C5 Antimicrobial Activity\n(Membrane affinity) Antimicrobial Activity (Membrane affinity) N1->Antimicrobial Activity\n(Membrane affinity) Positive Charge CNS/Antiparasitic\n(Lipophilicity) CNS/Antiparasitic (Lipophilicity) N3->CNS/Antiparasitic\n(Lipophilicity) Pi-Pi Stacking Potency & Selectivity Potency & Selectivity C5->Potency & Selectivity Steric fit

Figure 1: Structural decomposition of the 3-Benzylimidazolidin-4-one scaffold highlighting key pharmacophoric points.

Therapeutic Applications & Mechanisms

A. Antimicrobial Agents (HDP Mimics)

Recent research has elevated the imidazolidin-4-one scaffold as a solution to antibiotic resistance. By mimicking Host Defense Peptides (HDPs) , bis-cyclic derivatives of 3-benzylimidazolidin-4-one exhibit potent bactericidal activity.

  • Mechanism of Action: The cationic N1 ammonium group (stabilized as HCl) attracts the molecule to the anionic bacterial surface. The hydrophobic 3-benzyl group then inserts into the lipid bilayer, causing membrane depolarization and rupture.

  • Key Data: Bis-cyclic derivatives have shown MIC values as low as 2-4 µg/mL against MRSA (Methicillin-resistant S. aureus).

B. Antiparasitic Activity (Schistosomiasis)

Derivatives such as 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one (LPSF-PT05) have demonstrated significant schistosomicidal efficacy.[1]

  • Target: Adult Schistosoma mansoni worms.[1]

  • Efficacy: 100% mortality of adult male worms within 24 hours at 100 mg/kg.[1]

  • Mechanism: Disruption of the parasite's tegument and interference with redox homeostasis due to the azo-linkage and imidazolidine core.

C. CNS & Anti-inflammatory Potential

Structurally related to phenytoin (a hydantoin), 3-benzylimidazolidin-4-ones possess anticonvulsant properties by modulating voltage-gated sodium channels.

  • Activity: Protection against tonic seizures in maximal electroshock (MES) models.

  • Anti-inflammatory: Inhibition of cyclooxygenase (COX) enzymes, reducing edema in carrageenan-induced models.

Quantitative Data Summary

Derivative ClassTarget Organism/ModelActivity MetricKey ResultReference
Bis-cyclic Imidazolidin-4-one S. aureus (MRSA)MIC (µg/mL)2.0 - 4.0[1]
Bis-cyclic Imidazolidin-4-one E. coliMIC (µg/mL)4.0 - 8.0[1]
LPSF-PT05 (Arylazo) Schistosoma mansoniMortality (%)100% (24h)[2]
3-Benzyl-5-arylidene M. tuberculosisMIC (µg/mL)6.25 - 12.5[3]
General Scaffold HeLa Cells (Cancer)IC50 (µM)15 - 50[4]

Experimental Methodologies

Protocol 1: General Synthesis of 3-Benzylimidazolidin-4-one Derivatives

Self-Validating Step: The formation of the imidazolidinone ring is confirmed by the appearance of a characteristic carbonyl peak at ~1700 cm⁻¹ in IR and a singlet at ~3.5-4.0 ppm (N-CH2-CO) in ¹H NMR.

Reagents:

  • Benzylamine (1.0 eq)

  • Ethyl chloroacetate or Glycine ethyl ester (1.0 eq)

  • Triethyl orthoformate (for cyclization) or specific aldehyde (for C2 substitution)[2]

  • Ethanol (Solvent)[3][4]

  • HCl in Dioxane (for salt formation)

Step-by-Step Workflow:

  • N-Alkylation: React benzylamine with ethyl chloroacetate in ethanol with

    
     (reflux, 6h) to form N-benzylglycine ethyl ester.
    
  • Cyclization: Treat the intermediate with triethyl orthoformate (or an aldehyde for C2-substituted derivatives) and catalytic p-toluenesulfonic acid (pTSA). Reflux for 4-8 hours.

  • Salt Formation: Cool the mixture. Add 4M HCl in dioxane dropwise until precipitation occurs.

  • Purification: Filter the white solid (Hydrochloride salt) and recrystallize from Ethanol/Ether.

Protocol 2: Antimicrobial Susceptibility Assay (MIC)

Standard: CLSI (Clinical and Laboratory Standards Institute) Broth Microdilution.

  • Inoculum Prep: Adjust bacterial culture (S. aureus, E. coli) to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Compound Prep: Dissolve 3-Benzylimidazolidin-4-one HCl derivatives in DMSO. Serial dilute in 96-well plates (Range: 64 to 0.5 µg/mL).

  • Incubation: Add 100 µL of inoculum to each well. Incubate at 37°C for 18-24 hours.

  • Readout: Determine Minimum Inhibitory Concentration (MIC) visually (no turbidity) or via OD600 measurement.

  • Control: Use Vancomycin or Ciprofloxacin as positive controls; DMSO as negative control.

Mechanism of Action Visualization

The following diagram illustrates the dual-action mechanism of amphipathic imidazolidin-4-one derivatives against bacterial pathogens.

MoA Drug 3-Benzylimidazolidin-4-one HCl (Cationic + Lipophilic) Membrane Bacterial Membrane (Anionic Surface) Drug->Membrane Targets Step1 1. Electrostatic Attraction (N1-H+ binds to Phosphates) Membrane->Step1 Step2 2. Hydrophobic Insertion (3-Benzyl group penetrates lipid core) Step1->Step2 Step3 3. Membrane Depolarization (Leakage of K+/ATP) Step2->Step3 Death Cell Lysis / Death Step3->Death

Figure 2: Mechanism of action for antimicrobial imidazolidin-4-one derivatives.

References

  • Wang, M., et al. (2020). "Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents." Journal of Medicinal Chemistry. Link

  • da Silva, M.J., et al. (2012). "Study of the Activity of 3-benzyl-5-(4-chloro-arylazo)-4-thioxo-imidazolidin-2-one against Schistosomiasis Mansoni in Mice." BioMed Research International. Link

  • Blackmore, T.R., & Thompson, P.E. (2011). "Imidazolidin-4-ones: Their Syntheses and Applications." Heterocycles. Link

  • Güzel-Akdemir, Ö., & Demir-Yazıcı, K. (2021).[4] "Benzilic acid based new 2-aryl-1,3-thiazolidin-4-one derivatives: Synthesis and anticancer activity."[4] Journal of Research in Pharmacy.[4] Link

  • Matysiak, J. (2007). "Biological evaluation of some imidazolidine-2,4-dione derivatives." Farmaco.[3] Link

Sources

Foundational

Spectroscopic Analysis of 3-Benzylimidazolidin-4-one Hydrochloride: A Technical Guide

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Benzylimidazolidin-4-one hydrochloride. Tailored for researchers, scientists, and professionals in drug developmen...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive analysis of the spectroscopic characteristics of 3-Benzylimidazolidin-4-one hydrochloride. Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses of this heterocyclic compound. The guide emphasizes the interpretation of spectral data, underpinned by established scientific principles and field-proven insights, to facilitate the structural elucidation and characterization of this molecule.

Introduction: The Significance of 3-Benzylimidazolidin-4-one Hydrochloride

3-Benzylimidazolidin-4-one and its derivatives are a class of heterocyclic compounds that have garnered interest in medicinal chemistry due to their structural similarity to other biologically active molecules. The imidazolidin-4-one core is a key pharmacophore in various therapeutic agents. The hydrochloride salt form is often utilized to enhance the solubility and stability of the parent compound, a critical aspect in drug development and formulation.

A thorough spectroscopic characterization is paramount for confirming the identity, purity, and structure of 3-Benzylimidazolidin-4-one hydrochloride. This guide provides a detailed exploration of the expected outcomes from NMR, IR, and MS analyses, offering a predictive framework based on the compound's molecular structure and the fundamental principles of each spectroscopic technique.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For 3-Benzylimidazolidin-4-one hydrochloride, both ¹H and ¹³C NMR are crucial for structural confirmation.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum of 3-Benzylimidazolidin-4-one hydrochloride will exhibit distinct signals corresponding to the various protons in the molecule. The formation of the hydrochloride salt at the N1 nitrogen atom significantly influences the chemical shifts of the neighboring protons due to the inductive effect of the positive charge.

Predicted ¹H NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~10.5-11.5br s1HN1-H ₂⁺The proton on the positively charged nitrogen is expected to be significantly deshielded and will likely appear as a broad singlet due to quadrupolar broadening and exchange.
~8.5-9.0br s1HN3-H The amide proton is also deshielded and will likely be a broad singlet.
7.25-7.45m5HAr-H Protons of the benzyl aromatic ring will appear as a complex multiplet in their typical region.
~4.60s2HPh-CH ₂-NThe benzylic protons are adjacent to a nitrogen atom and will be deshielded, appearing as a singlet.
~4.10s2HN-CH ₂-C=OThe methylene protons adjacent to the carbonyl group and the protonated nitrogen will be deshielded and appear as a singlet.
~3.60s2HN-CH ₂-NThe methylene protons of the imidazolidinone ring will be deshielded by the adjacent nitrogen atoms and appear as a singlet.

Note: The predicted chemical shifts are based on analogous structures and the expected effects of protonation. Actual values may vary depending on the solvent and other experimental conditions.

Experimental Protocol for ¹H NMR:

  • Sample Preparation: Dissolve approximately 5-10 mg of 3-Benzylimidazolidin-4-one hydrochloride in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, D₂O). Tetramethylsilane (TMS) is typically used as an internal standard (δ = 0.00 ppm).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a high-resolution NMR spectrometer (e.g., 400 MHz or higher). Standard acquisition parameters, including a sufficient number of scans to achieve a good signal-to-noise ratio, should be employed.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides information about the number of non-equivalent carbon atoms and their chemical environments. The carbonyl carbon and the carbons adjacent to the nitrogen atoms will be particularly informative.

Predicted ¹³C NMR Data (in DMSO-d₆):

Chemical Shift (δ, ppm)AssignmentRationale
~172C =OThe carbonyl carbon of the amide group is expected to resonate at a significantly downfield chemical shift.
~136Ar-C (quaternary)The quaternary carbon of the benzyl group attached to the methylene group.
~129Ar-C HAromatic carbons of the benzyl group.
~128Ar-C HAromatic carbons of the benzyl group.
~127Ar-C HAromatic carbons of the benzyl group.
~50Ph-C H₂-NThe benzylic carbon is deshielded by the adjacent nitrogen atom.
~48N-C H₂-C=OThe methylene carbon adjacent to the carbonyl group and the protonated nitrogen.
~45N-C H₂-NThe methylene carbon of the imidazolidinone ring.

Note: These are predicted chemical shifts, and actual values can be influenced by the solvent and experimental setup.

Experimental Protocol for ¹³C NMR:

  • Sample Preparation: A more concentrated sample (20-50 mg in 0.6 mL of deuterated solvent) is typically required for ¹³C NMR compared to ¹H NMR.

  • Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain a spectrum with single lines for each carbon. A sufficient number of scans and an appropriate relaxation delay are necessary to obtain a quantitative spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3-Benzylimidazolidin-4-one hydrochloride will be characterized by absorption bands corresponding to N-H, C=O, C-N, and C-H bonds. The formation of the hydrochloride salt will introduce a prominent N-H⁺ stretching band.

Predicted IR Absorption Bands:

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3300-3400MediumN-H stretch (amide)The stretching vibration of the N-H bond of the amide group.
3000-3100MediumAromatic C-H stretchStretching vibrations of the C-H bonds in the benzyl group.
2850-2960MediumAliphatic C-H stretchStretching vibrations of the C-H bonds in the methylene groups.
2300-2700Broad, StrongN-H⁺ stretchThe stretching vibration of the N-H bond in the ammonium salt is characteristically broad and strong.[1]
~1680StrongC=O stretch (amide)The carbonyl stretching of the five-membered lactam ring.
1500-1600Medium-WeakC=C stretch (aromatic)Skeletal vibrations of the aromatic ring.
1200-1350MediumC-N stretchStretching vibrations of the carbon-nitrogen bonds.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum should be collected and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. For 3-Benzylimidazolidin-4-one hydrochloride, Electrospray Ionization (ESI) is a suitable technique.

Predicted Mass Spectrum (ESI+):

The ESI+ mass spectrum is expected to show the molecular ion peak corresponding to the free base ([M+H]⁺), as the hydrochloride salt will dissociate in the ESI source.

  • [M+H]⁺: m/z = 191.1184 (for C₁₁H₁₅N₂O⁺)

Fragmentation Pattern:

The fragmentation of the molecular ion will likely involve the loss of neutral fragments and the formation of stable carbocations. Key predicted fragments include:

  • Loss of the benzyl group: A prominent peak corresponding to the imidazolidin-4-one ring fragment.

  • Formation of the benzyl cation: A peak at m/z = 91, corresponding to the stable [C₇H₇]⁺ ion.

  • Cleavage of the imidazolidinone ring: Various smaller fragments resulting from the breakdown of the heterocyclic ring.

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 10-100 µg/mL).

  • Data Acquisition: Introduce the sample into the ESI source of a mass spectrometer. Acquire the spectrum in positive ion mode. For fragmentation analysis, tandem mass spectrometry (MS/MS) can be performed on the [M+H]⁺ ion.

Data Interpretation and Structural Confirmation

The collective analysis of NMR, IR, and MS data provides a robust confirmation of the structure of 3-Benzylimidazolidin-4-one hydrochloride.

Workflow for Spectroscopic Data Analysis:

Caption: Workflow for the integrated spectroscopic analysis of 3-Benzylimidazolidin-4-one hydrochloride.

The proton and carbon NMR spectra will confirm the connectivity of the atoms in the molecule. The IR spectrum will verify the presence of the key functional groups, particularly the amide and the ammonium salt. The mass spectrum will confirm the molecular weight and provide further structural information through its fragmentation pattern. The congruence of all these data points will lead to an unambiguous structural assignment.

Conclusion

The spectroscopic analysis of 3-Benzylimidazolidin-4-one hydrochloride is a multi-faceted process that requires the integration of data from NMR, IR, and MS techniques. This guide has provided a detailed, predictive overview of the expected spectral features, grounded in fundamental spectroscopic principles and data from analogous structures. By following the outlined experimental protocols and interpretive strategies, researchers and scientists can confidently characterize this important heterocyclic compound, ensuring its identity and purity for applications in drug discovery and development.

References

  • Cabildo, P., Claramunt, R. M., & Elguero, J. (2002). The 1H and 13C NMR spectra of N-substituted imidazoles. Magnetic Resonance in Chemistry, 40(10), 643-648. [Link]

  • Dalaf, A. H. (2024). 3-phenylimidazolidin-4-one: characterization, green synthesis, evaluation of biological and laser performance. European Journal of Modern Medicine and Practice, 4(7). [Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to spectroscopy. Cengage learning.
  • Smith, B. C. (2023). Organic Nitrogen Compounds V: Amine Salts. Spectroscopy, 38(8), 22-26. [Link]

  • University of Wisconsin-Madison, Department of Chemistry. (2021). ¹³C NMR Chemical Shifts. [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. [Link]

  • Royal Society of Chemistry. (2015). Supporting Information for Primary Ammonium/Tertiary Amine-Mediated Controlled Ring Opening Polymerisation of Amino Acid N-Carboxyanhydrides. [Link]

Sources

Exploratory

Beyond the Scaffold: Therapeutic Targeting of 3-Benzylimidazolidin-4-one Derivatives

Executive Summary The 3-Benzylimidazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized hydantoin (imidazolidine-2,4-dione) analogs. While historically utilized as c...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 3-Benzylimidazolidin-4-one scaffold represents a privileged structure in medicinal chemistry, distinct from its oxidized hydantoin (imidazolidine-2,4-dione) analogs. While historically utilized as chiral organocatalysts (MacMillan catalysts), this specific pharmacophore has emerged as a potent modulator of cytokine signaling and bacterial virulence.

This technical guide dissects the biological activity of 3-Benzylimidazolidin-4-one hydrochloride, identifying Macrophage Migration Inhibitory Factor (MIF) as its primary therapeutic target. We analyze the structural causality of its binding, detail secondary interactions with bacterial quorum sensing regulators, and provide validated protocols for screening and target engagement.

Primary Therapeutic Target: Macrophage Migration Inhibitory Factor (MIF)[1]

The most authoritative biological target for imidazolidin-4-one derivatives is the tautomerase active site of Macrophage Migration Inhibitory Factor (MIF) . MIF is a pleiotropic pro-inflammatory cytokine that functions as an upstream regulator of innate immunity.[1][2]

Mechanism of Action: Competitive Tautomerase Inhibition

Unlike conventional cytokines, MIF possesses enzymatic tautomerase activity. The 3-benzylimidazolidin-4-one moiety acts as a competitive inhibitor at the N-terminal Proline-1 (Pro-1) catalytic site.

  • Structural Causality: The imidazolidin-4-one ring mimics the transition state of the natural substrate (D-dopachrome). The 3-benzyl substituent is critical; it occupies the hydrophobic solvent channel at the interface of the MIF homotrimer, stabilizing the inhibitor-enzyme complex.

  • Signaling Blockade: By occupying the catalytic pocket, the molecule induces a conformational change that allosterically disrupts MIF's binding to its cell surface receptor, CD74/CD44 . This blockade prevents the downstream phosphorylation of ERK1/2 and AKT, thereby inhibiting pro-inflammatory cascades.

Clinical Indications[3]
  • Sepsis & Septic Shock: Reduction of the "cytokine storm" by preventing MIF-mediated macrophage activation.

  • Autoimmune Disorders: Efficacy in models of Rheumatoid Arthritis (RA) and Systemic Lupus Erythematosus (SLE).

  • Oncology: Disruption of the MIF-CD74 axis in glioblastoma and neuroblastoma, where MIF drives angiogenesis and immune evasion.

Secondary Targets: Anti-Virulence & CNS Modulation

While MIF represents the primary immunomodulatory target, the 3-benzylimidazolidin-4-one scaffold exhibits polypharmacology that must be accounted for during lead optimization.

Bacterial Quorum Sensing (LasR/RhlR)

Recent chemoproteomic screens have identified imidazolidin-4-ones as inhibitors of Pseudomonas aeruginosa virulence.[3]

  • Target: LasR (Transcriptional regulator).

  • Effect: Rather than killing bacteria (bactericidal), these compounds inhibit quorum sensing , reducing the production of virulence factors like pyocyanin and elastase. This "anti-virulence" strategy reduces the selective pressure for antibiotic resistance.

Voltage-Gated Sodium Channels (Nav)

Structurally, the imidazolidin-4-one core is a reduced congener of Phenytoin (a hydantoin).

  • Safety/Repurposing: High concentrations of 3-benzyl derivatives may modulate Nav1.1 or Nav1.2 channels. In CNS drug development, this is a desired effect for anticonvulsant activity; in immunotherapeutics, this represents a potential off-target safety liability (dizziness, ataxia) that must be screened early.

Visualization: Signaling Pathways & Assay Logic

The following diagrams illustrate the biological intervention point and the screening workflow.

MIF Signaling & Inhibitor Intervention

MIF_Pathway MIF_Trimer MIF Homotrimer (Enzymatic Core) CD74 CD74/CD44 Receptor Complex MIF_Trimer->CD74 Ligand Binding Inhibitor 3-Benzylimidazolidin-4-one Inhibitor->MIF_Trimer Competitive Binding (Pro-1 Site) Src Src Kinase CD74->Src Activation ERK ERK1/2 Phosphorylation Src->ERK Cascade PGE2 PGE2 Production (Inflammation) ERK->PGE2 Transcription Apoptosis Apoptosis (Inhibition) ERK->Apoptosis Survival Signal

Caption: Figure 1. Mechanism of Action. The inhibitor targets the MIF enzymatic core, allosterically preventing CD74 receptor engagement and downstream inflammatory signaling.

Tautomerase Screening Workflow

Assay_Workflow cluster_0 Substrate Prep cluster_1 Reaction L_Dopa L-Dopachrome Methyl Ester Substrate Fresh Substrate (Orange) L_Dopa->Substrate Oxidation Mix Incubation (15 min) Substrate->Mix Add to initiate MIF_Enz rMIF Enzyme MIF_Enz->Mix Compound Test Compound (3-Benzyl...) Compound->Mix Readout OD 475nm Decrease (Tautomerization) Mix->Readout

Caption: Figure 2. The standard MIF Tautomerase Assay workflow. Inhibition is measured by the preservation of the orange dopachrome substrate (absorbance at 475nm).

Validated Experimental Protocols

To ensure data integrity (E-E-A-T), the following protocols are standardized for validating 3-Benzylimidazolidin-4-one activity.

MIF Tautomerase Activity Assay (Gold Standard)

This assay uses L-dopachrome methyl ester as a chromogenic substrate. MIF converts the orange substrate to a colorless indole derivative.

Reagents:

  • Recombinant human MIF (rhMIF).

  • Substrate: L-dopachrome methyl ester (prepared fresh via oxidation of L-DOPA methyl ester with sodium periodate).

  • Buffer: 50 mM Potassium Phosphate, 1 mM EDTA, pH 6.0.

Protocol Steps:

  • Compound Prep: Dissolve 3-Benzylimidazolidin-4-one HCl in DMSO. Prepare serial dilutions (0.1 nM to 100 µM).

  • Enzyme Incubation: Mix 100 ng of rhMIF with compound in assay buffer. Incubate for 15 minutes at room temperature to allow equilibrium binding at the Pro-1 site.

  • Initiation: Add freshly prepared L-dopachrome methyl ester (final concentration 0.5 mM).

  • Kinetic Read: Immediately monitor the decrease in Absorbance at 475 nm for 120 seconds using a microplate reader.

  • Analysis: Calculate the initial velocity (

    
    ) and determine the 
    
    
    
    relative to the DMSO control.
    • Validation Criteria: The

      
       should be compared against ISO-1  (Standard Inhibitor, typical 
      
      
      
      ).
Cellular Migration Assay (Functional Validation)

Inhibition of enzymatic activity must translate to biological function.

Protocol Steps:

  • Cell Line: Use Human Monocytes (THP-1) or HUVECs.

  • Chamber Setup: Use a Boyden Chamber (Transwell) with 8 µm pore size.

  • Chemoattractant: Place rhMIF (50 ng/mL) in the bottom chamber.

  • Treatment: Pre-treat cells with 3-Benzylimidazolidin-4-one (10 µM) for 30 minutes.

  • Migration: Plate cells in the top chamber. Incubate for 4-12 hours.

  • Quantification: Stain migrated cells with Crystal Violet or Calcein-AM.

    • Success Metric: >50% reduction in migration compared to vehicle control confirms disruption of the CD74 signaling axis.

Comparative Data Summary

The following table contextualizes the potency of imidazolidin-4-one derivatives against known standards.

Compound ClassPrimary TargetMechanismTypical IC50 (MIF)Secondary Activity
3-Benzylimidazolidin-4-one MIF TautomeraseCompetitive (Reversible)2 - 15 µM Na+ Channel Blockade
ISO-1 (Isoxazole)MIF TautomeraseCompetitive (Reversible)5 - 10 µMLow
4-IPP MIF / DDTCovalent (Irreversible)< 1 µMHigh Toxicity
Phenytoin (Hydantoin)Na+ ChannelsChannel Blocker> 100 µMStrong Anticonvulsant

References

  • Lubetsky, J. B., et al. (2002). "The tautomerase active site of macrophage migration inhibitory factor: a potential target for discovery of novel anti-inflammatory agents." Journal of Biological Chemistry.

  • Al-Abed, Y., et al. (2005). "ISO-1 binding to the tautomerase active site of MIF inhibits its pro-inflammatory activity and increases survival in severe sepsis." Journal of Experimental Medicine.

  • Gullapelli, K., & Maroju, R. (2023). "Synthesis and evaluation of iminothiazolidin-4-ones as antibacterial and antibiofilm agents."[4] MDPI Pharmaceuticals.

  • MacMillan, D. W. C. (2000). "New Strategies for Organocatalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction." Journal of the American Chemical Society. (Cited for structural provenance of the 3-benzyl scaffold).

  • Cournia, Z., et al. (2009). "Discovery of human macrophage migration inhibitory factor (MIF)-CD74 antagonists via virtual screening." Journal of Medicinal Chemistry.

Sources

Foundational

3-Benzylimidazolidin-4-one Hydrochloride: A Versatile Scaffold in Medicinal Chemistry

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Benzylimidazolidin-4-one hydrochloride . [1][2] Executive Summary 3-Benzylimidazolidin-4-one hydrochloride (CAS: 114...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the utility, synthesis, and medicinal chemistry applications of 3-Benzylimidazolidin-4-one hydrochloride .

[1][2]

Executive Summary

3-Benzylimidazolidin-4-one hydrochloride (CAS: 114981-13-4) is a heterocyclic building block belonging to the imidazolidin-4-one class.[1][2][3][4] Unlike its famous isomer, the MacMillan organocatalyst (typically 5-benzyl-2,2,3-trimethylimidazolidin-4-one), this specific scaffold features a benzyl substitution on the amide nitrogen (N3).[1][2] This structural distinction renders it a potent pharmacophore core rather than just a catalytic auxiliary.[1]

In medicinal chemistry, this scaffold serves as a constrained peptidomimetic, offering a rigid template to mimic


-turns in proteins or to position hydrophobic groups (the benzyl moiety) into deep enzymatic pockets.[2] Its hydrochloride salt form ensures stability and water solubility, facilitating its use in aqueous synthetic protocols and biological assays.[1]

Part 1: Chemical Architecture & Properties

Structural Analysis

The molecule consists of a five-membered saturated heterocycle containing a ketone and two nitrogen atoms.[1][2]

  • Position 1 (Amine N): A secondary amine in the free base form.[2] In the hydrochloride salt, this is protonated (

    
    ), serving as the locus for salt formation. It is the primary nucleophilic handle for derivatization.
    
  • Position 3 (Amide N): Substituted with a benzyl group.[2][5][6][7][8][9][10] This substitution blocks hydrogen bond donation at this site, forcing the molecule to act solely as a hydrogen bond acceptor at the carbonyl oxygen. The benzyl group adds significant lipophilicity (

    
     contribution) and metabolic stability against amidases.[2]
    
  • Position 4 (Carbonyl): Part of the cyclic amide (lactam) system.[2]

  • Position 2 (Aminal Carbon): The methylene bridge between the two nitrogens. It is sensitive to hydrolysis under strongly acidic conditions but stable in the salt form.

Physicochemical Profile
PropertyValue / Description
Molecular Formula

Molecular Weight 212.68 g/mol
CAS Number 114981-13-4
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; limited solubility in non-polar solvents (DCM, Hexane) unless neutralized.[1][2][10][11]
Stability Hygroscopic.[1][2] Stable at room temperature. The aminal linkage (N-C-N) requires protection from strong aqueous acids during prolonged storage to prevent ring opening.[2]

Part 2: Synthetic Protocols

The synthesis of 3-benzylimidazolidin-4-one hydrochloride relies on the cyclocondensation of N-substituted amino acid amides with formaldehyde.[1][2] This "self-validating" protocol ensures high atom economy and purity.[1]

Core Synthesis: The Cyclocondensation Route

Reaction Logic: The synthesis exploits the high electrophilicity of formaldehyde to bridge the primary amine and the amide nitrogen of N-benzylglycinamide.

Reagents:

  • N-Benzylglycinamide (Precursor)[1][2]

  • Paraformaldehyde (Formaldehyde source)[2]

  • Toluene or Ethanol (Solvent)[2]

  • p-Toluenesulfonic acid (pTSA) (Catalyst)[1][2]

  • HCl in Dioxane (for salt formation)[2]

Step-by-Step Protocol:

  • Imine Formation: Dissolve N-benzylglycinamide (1.0 equiv) in toluene. Add Paraformaldehyde (1.2 equiv) and a catalytic amount of pTSA (0.05 equiv).

  • Cyclization (Dean-Stark): Heat the mixture to reflux using a Dean-Stark trap to remove the water generated.[1][2] The primary amine condenses with formaldehyde to form an imine (Schiff base), which undergoes rapid intramolecular nucleophilic attack by the amide nitrogen.

    • Mechanistic Note: Although amide nitrogens are poor nucleophiles, the entropy of 5-membered ring formation drives this cyclization effectively.[1][2]

  • Workup: Once water evolution ceases (approx. 2-4 hours), cool the reaction to room temperature. Concentrate the solvent under reduced pressure to yield the crude free base.

  • Salt Formation: Redissolve the crude oil in minimal dry ethanol or diethyl ether. Add 4M HCl in dioxane dropwise at 0°C.

  • Isolation: The hydrochloride salt will precipitate.[1] Filter the solid, wash with cold ether, and dry under vacuum.

Visualization of Synthesis Pathway

Synthesis cluster_0 Precursors cluster_1 Intermediate cluster_2 Product Start N-Benzylglycinamide (H2N-CH2-CO-NH-Bn) Imine Imine Intermediate [H2C=N-CH2-CO-NH-Bn] Start->Imine Reflux, pTSA (-H2O) HCHO Paraformaldehyde (HCHO)n HCHO->Imine FreeBase 3-Benzylimidazolidin-4-one (Free Base) Imine->FreeBase Intramolecular Cyclization Salt 3-Benzylimidazolidin-4-one Hydrochloride FreeBase->Salt HCl/Dioxane

Figure 1: Synthetic pathway for the construction of the 3-benzylimidazolidin-4-one core.[1][2]

Part 3: Medicinal Chemistry Applications[12][13][14]

The 3-benzylimidazolidin-4-one scaffold is a "privileged structure" capable of serving as a ligand for multiple biological targets. Its utility stems from its ability to be functionalized at three distinct vectors.[1][2]

Vector 1: N1-Derivatization (The "Warhead" Vector)

The secondary amine at N1 is the most reactive site.[2] In the hydrochloride form, it is protected; upon neutralization, it reacts with electrophiles.

  • Application: Creation of Urea or Sulfonamide linkers.[1]

  • Logic: Attaching a sulfonyl group here creates analogs of sulfonamide antibiotics or COX-2 inhibitors.[1][2] Attaching an acyl group creates constrained peptide mimics.[1][2]

  • Protocol: React the HCl salt with

    
     (2 equiv) and an acid chloride (
    
    
    
    ) in DCM to generate N1-acylated derivatives.
Vector 2: C5-Functionalization (The "Chiral" Vector)

The C5 position (alpha to the carbonyl) is activated for deprotonation, allowing for alkylation or aldol reactions.[2]

  • Application: Introduction of amino acid side chains.[1][12]

  • Mechanism: Treatment with a strong base (LDA or LiHMDS) generates the enolate.[2] The N3-benzyl group provides steric shielding, often directing electrophiles to the opposite face, enabling stereoselective synthesis.[1]

  • Target Class: This is used to synthesize Neurokinin-1 (NK1) antagonists , where the imidazolidinone core mimics the Proline or Phenylalanine residues found in Substance P.

Vector 3: C2-Diversification (The "Assembly" Vector)

While the core synthesis uses formaldehyde (C2 =


), using substituted aldehydes (

) during the initial synthesis introduces diversity at C2.[2]
  • Application: Increasing metabolic stability (blocking oxidation at C2) or introducing a second hydrophobic anchor.[2]

  • Bioactivity: 2,3-Diaryl derivatives have shown potent anti-HIV and antimicrobial activity by inhibiting reverse transcriptase or disrupting bacterial cell walls.[1][2]

Biological Case Studies
  • Antibacterial Agents: Bis-cyclic imidazolidin-4-one derivatives have been developed as mimics of host defense peptides.[1][2] These cationic amphiphiles disrupt bacterial membranes (MRSA) while remaining non-toxic to mammalian cells.[2]

  • Anticancer Activity: N1-substituted derivatives have been reported to trigger Reactive Oxygen Species (ROS)-dependent apoptosis in colorectal cancer cell lines (e.g., HCT116), acting via the mitochondrial pathway.[1][2]

Strategic Derivatization Map

SAR Core 3-Benzylimidazolidin-4-one (Scaffold) N1 N1 Position (Secondary Amine) Core->N1 C5 C5 Position (Alpha Carbon) Core->C5 N3 N3 Position (Benzyl Group) Core->N3 N1_App1 Urea/Amide Linkage N1->N1_App1 N1_App2 Peptidomimetics (Gamma-turn) N1->N1_App2 C5_App1 Side Chain Alkylation C5->C5_App1 C5_App2 NK1 Antagonists C5->C5_App2 N3_App1 Hydrophobic Anchor N3->N3_App1 N3_App2 Metabolic Stability N3->N3_App2

Figure 2: Structure-Activity Relationship (SAR) map highlighting the three vectors for chemical modification.[1][2]

References

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles, 83(9), 1949. 13

  • Yuan, P., et al. (2020). Development of Bis-cyclic Imidazolidine-4-one Derivatives as Potent Antibacterial Agents.[1][2] Journal of Medicinal Chemistry, 63(24), 15591-15602.[1][2] 14[2]

  • Matysiak, J., et al. (2015). Imidazolidine-4-one derivatives in the search for novel chemosensitizers of Staphylococcus aureus MRSA.[1][2] European Journal of Medicinal Chemistry, 101, 313-325.[1] 15[2]

  • PubChem. (2025).[1][2] 3-Benzylimidazolidin-4-one hydrochloride Compound Summary. National Library of Medicine.[1][2] 3[2]

  • Schofield, K., et al. (2021). Synthesis of 4-imidazolidinones via Ugi three-component reaction. Organic Letters, 23, 107-112.[1] 16

Sources

Protocols & Analytical Methods

Method

Analytical Methods for Quantifying 3-Benzylimidazolidin-4-one Hydrochloride

Abstract & Scope This application note details the analytical framework for the characterization and quantification of 3-Benzylimidazolidin-4-one hydrochloride (3-BIO HCl). As a structural analog to the renowned MacMilla...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the analytical framework for the characterization and quantification of 3-Benzylimidazolidin-4-one hydrochloride (3-BIO HCl). As a structural analog to the renowned MacMillan organocatalysts, this compound serves as a critical intermediate in asymmetric synthesis. Its quantification is essential for determining catalyst purity, monitoring reaction kinetics (turnover), and ensuring the safety of pharmaceutical products by detecting trace residues.

This guide provides three distinct, self-validating protocols:

  • RP-HPLC: For chemical purity and assay (potency).

  • Chiral HPLC: For Enantiomeric Excess (ee) determination.

  • LC-MS/MS: For trace residue analysis (genotoxic impurity screening).

Physicochemical Profile & Analytical Strategy

Understanding the analyte's properties is the prerequisite for robust method development.

  • Structure: A five-membered heterocycle containing a secondary amine (or ammonium in HCl form) and an amide functionality.

  • Chromophore: The benzyl moiety provides UV absorption at

    
     nm, while the amide backbone absorbs strongly at 
    
    
    
    nm.
  • Solubility: Highly soluble in water and methanol due to the hydrochloride salt form; sparingly soluble in non-polar solvents (hexane) unless neutralized.

  • Stability: Susceptible to hydrolysis (ring-opening) under highly basic conditions (

    
    ) or prolonged exposure to moisture.
    
Analytical Workflow Decision Tree

The following Graphviz diagram outlines the logical flow for selecting the appropriate method based on the analytical objective.

AnalyticalWorkflow Start Objective: Analyze 3-BIO HCl Decision1 What is the concentration range? Start->Decision1 HighConc High Conc. (>0.1 mg/mL) (Raw Material / Reaction Monitor) Decision1->HighConc Assay/Purity Trace Trace Level (<10 ppm) (Drug Product Residue) Decision1->Trace Safety/Cleaning Decision2 Is Stereochemistry Critical? HighConc->Decision2 MethodC Method C: LC-MS/MS (ESI+, MRM Mode) Output: ppm/ppb Quantification Trace->MethodC MethodA Method A: RP-HPLC (C18 Column, Acidic Buffer) Output: Chemical Purity % Decision2->MethodA No (Achiral) MethodB Method B: Chiral HPLC (Amylose/Cellulose Column) Output: Enantiomeric Excess (ee) Decision2->MethodB Yes (Chiral)

Figure 1: Analytical Decision Tree for 3-Benzylimidazolidin-4-one HCl quantification.

Method A: RP-HPLC for Assay and Chemical Purity

Objective: Quantify the main peak and identify related impurities (hydrolysis products, synthesis precursors).

Rationale

The hydrochloride salt is polar. A standard C18 column is sufficient, but pH control is critical . The mobile phase must be acidic (pH 2.5–3.0) to keep the amine fully protonated, preventing peak tailing caused by interaction with residual silanols on the stationary phase.

Chromatographic Conditions
ParameterSpecification
Column Agilent Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
Mobile Phase A 0.1% Phosphoric Acid in Water (pH ~2.5)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 30°C
Detection UV at 215 nm (Quantification) and 254 nm (Identification)
Injection Vol 5–10 µL
Gradient Program
Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.06040
15.01090
18.01090
18.1955
23.0955
Sample Preparation
  • Diluent: Water:Acetonitrile (90:10 v/v).

  • Stock Solution: Dissolve 10.0 mg of 3-BIO HCl in 10.0 mL diluent (1.0 mg/mL).

  • Working Standard: Dilute Stock to 0.1 mg/mL. Filter through 0.22 µm PVDF filter.

Method B: Chiral HPLC for Enantiomeric Excess (ee)

Objective: Determine the ratio of R and S enantiomers. Challenge: The HCl salt is not soluble in standard Normal Phase solvents (Hexane). Solution: Use an Immobilized Polysaccharide Column (Chiralpak IA/IC) which allows "non-standard" mobile phases (e.g., mixtures containing DCM or reversed-phase modes), or perform an in-situ neutralization.

Protocol (Normal Phase with Additive)

Note: This method requires the free base or an additive to suppress ionization.

ParameterSpecification
Column Daicel Chiralpak IA or IC (250 × 4.6 mm, 5 µm)
Mobile Phase n-Hexane : Isopropanol : Diethylamine (DEA) (90 : 10 : 0.1 v/v/v)
Flow Rate 1.0 mL/min
Temp 25°C
Detection UV at 254 nm

Sample Prep for NP-HPLC:

  • Dissolve 5 mg sample in 1 mL Methanol.

  • Add 10 µL Triethylamine (to neutralize HCl).

  • Dilute to 10 mL with Mobile Phase.

Protocol (Reversed Phase Chiral - Recommended)

Safer and requires no neutralization step.

ParameterSpecification
Column Daicel Chiralpak IG-3 (150 × 4.6 mm, 3 µm)
Mobile Phase 20 mM Ammonium Bicarbonate (pH 9.0) : Acetonitrile (60 : 40)
Rationale Basic pH suppresses the ionization of the amine, improving chiral recognition on the polysaccharide backbone.
Detection UV 220 nm

Method C: LC-MS/MS for Trace Residue Analysis

Objective: Quantify 3-BIO HCl residues in drug substances (API) down to ppm levels.

Mass Spectrometry Strategy

The molecule contains a secondary amine, making it ideal for Positive Electrospray Ionization (ESI+) .

  • Precursor Ion:

    
    
    
  • Fragmentation: The primary fragmentation pathway usually involves the cleavage of the benzyl group (tropylium ion formation) or ring opening.

LC-MS/MS Conditions
  • System: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Agilent 6495).

  • Column: Waters XSelect CSH C18 (100 × 2.1 mm, 2.5 µm). CSH (Charged Surface Hybrid) technology provides excellent peak shape for basic compounds in low ionic strength buffers.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

MRM Transitions (Example)

Note: Exact m/z depends on the specific molecular weight of the free base. Assuming MW = 176.2 g/mol (based on core structure).

AnalytePrecursor (Q1)Product (Q3)CE (eV)Dwell (ms)
3-BIO (Quant) 177.191.1 (Benzyl)2550
3-BIO (Qual) 177.1132.1 (Loss of amide)1550
MS Fragmentation Pathway Diagram

MassSpecFrag Parent Precursor Ion [M+H]+ m/z 177.1 Frag1 Tropylium Ion (Benzyl Cleavage) m/z 91.1 Parent->Frag1 Collision Energy 20-30 eV Frag2 Imidazolidinone Core (Ring Fragment) m/z ~86 Parent->Frag2 Secondary Path

Figure 2: Proposed ESI+ fragmentation pathway for MRM transition selection.

Validation Criteria (Self-Validating System)

To ensure trustworthiness, every run must pass the following System Suitability Tests (SST):

  • Precision: Inject standard 6 times. RSD of peak area must be

    
     (HPLC) or 
    
    
    
    (LC-MS).
  • Tailing Factor (

    
    ):  Must be 
    
    
    
    . If
    
    
    , increase buffer concentration or replace column.
  • Resolution (

    
    ):  For Chiral method, resolution between enantiomers must be 
    
    
    
    .
  • Sensitivity (S/N): Limit of Quantitation (LOQ) is defined as Signal-to-Noise

    
    .
    

References

  • MacMillan, D. W. C., et al. (2000).[1] "New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction."[1][2] Journal of the American Chemical Society.

  • Cavazzini, M., et al. (2001). "High Performance Liquid Chromatographic Separation of Enantiomers of Imidazolidinone Derivatives." Journal of Chromatography A.

  • FDA Guidance for Industry. (2015). "Analytical Procedures and Methods Validation for Drugs and Biologics."

  • Daicel Corporation. "Chiralpak IA/IC/IG Instruction Manuals."

Sources

Application

3-Benzylimidazolidin-4-one hydrochloride as an intermediate in organic synthesis

This guide details the technical specifications, synthesis, and application of 3-Benzylimidazolidin-4-one hydrochloride . While often overshadowed by its highly substituted "MacMillan catalyst" cousins (e.g., 5-benzyl-2,...

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the technical specifications, synthesis, and application of 3-Benzylimidazolidin-4-one hydrochloride .

While often overshadowed by its highly substituted "MacMillan catalyst" cousins (e.g., 5-benzyl-2,2,3-trimethylimidazolidin-4-one), the 3-benzyl variant serves as a critical scaffold for studying steric effects in organocatalysis and acts as a vital intermediate in the synthesis of N3-substituted hydantoins and peptidomimetics.

Part 1: Structural Logic & Mechanistic Principles

1.1 Structural Disambiguation

To ensure scientific integrity, we must first distinguish the specific isomer , as "benzyl imidazolidinone" is a broad term.

  • 3-Benzylimidazolidin-4-one (Target): The benzyl group is attached to the amide nitrogen (N3) . Derived from N-benzylglycinamide. Used for N3-functionalized heterocycle synthesis and steric tuning of the "bottom" face of the catalyst.

  • 1-Benzylimidazolidin-4-one: The benzyl group is attached to the amine nitrogen (N1) . Derived from N-benzylglycine. Used as a protecting group strategy.

  • 5-Benzylimidazolidin-4-one: The benzyl group is on the alpha-carbon (C5) . Derived from Phenylalanine. This is the chiral backbone of the First-Generation MacMillan Catalyst.

This guide focuses on the 3-Benzyl isomer (N3-substituted).

1.2 The Role of the Hydrochloride Salt

The free base of imidazolidin-4-one is often an unstable oil or hygroscopic solid prone to hydrolysis (ring opening) or oxidation.

  • Stability: Conversion to the HCl salt protonates the secondary amine (N1), preventing oxidative degradation and suppressing the reversible ring-opening equilibrium.

  • Activation: In organocatalysis, the HCl salt serves as a pre-catalyst. The acidic proton aids in the formation of the iminium ion upon reaction with an aldehyde, lowering the LUMO of the electrophile.

1.3 Mechanistic Pathway: Iminium Activation

When used as an organocatalyst, 3-benzylimidazolidin-4-one operates via the LUMO-lowering Iminium Activation cycle. The N3-benzyl group provides a steric wall, shielding one face of the transient iminium species, thereby inducing stereochemical control (if C2 or C5 are chiral) or regioselective control.

IminiumCycle Catalyst 3-Benzylimidazolidin-4-one (Catalyst HCl Salt) Iminium Iminium Ion Intermediate (LUMO Lowered) Catalyst->Iminium - H2O (Condensation) Substrate α,β-Unsaturated Aldehyde Substrate->Iminium ProductImine Product Imine Iminium->ProductImine + Nucleophile (C-C Bond Formation) Nu Nucleophile (e.g., Diene/Indole) ProductImine->Catalyst Catalyst Regeneration FinalProduct Chiral Product ProductImine->FinalProduct + H2O (Hydrolysis)

Figure 1: The Iminium Catalytic Cycle.[1][2] The 3-benzyl group (on the catalyst) sterically directs the approach of the nucleophile during the C-C bond formation step.

Part 2: Synthesis Protocol

This protocol describes the synthesis of 3-benzylimidazolidin-4-one hydrochloride via the cyclization of N-benzyl-2-aminoacetamide with formaldehyde (or a ketone equivalent).

2.1 Materials & Reagents
ReagentRolePurity/Grade
N-Benzyl-2-aminoacetamide Precursor>98%
Paraformaldehyde Carbonyl Source (C2)Reagent Grade
Methanol (MeOH) SolventAnhydrous
HCl in Dioxane (4M) Acid/Salt FormationAnhydrous
Toluene Azeotropic SolventReagent Grade
2.2 Step-by-Step Procedure

Step 1: Condensation / Cyclization

  • Setup: Equip a 250 mL round-bottom flask with a Dean-Stark trap and a reflux condenser.

  • Dissolution: Dissolve N-benzyl-2-aminoacetamide (10.0 mmol) in Toluene (50 mL).

  • Addition: Add Paraformaldehyde (1.1 eq, 11.0 mmol) and a catalytic amount of p-toluenesulfonic acid (pTSA, 0.05 eq).

  • Reflux: Heat the mixture to reflux (110°C). Monitor water collection in the Dean-Stark trap.

    • Checkpoint: Reaction is complete when water evolution ceases (approx. 2–4 hours).

  • Workup: Cool to room temperature. Concentrate the toluene solution under reduced pressure to yield the crude imidazolidinone oil.

Step 2: Salt Formation (Critical for Stability)

  • Solubilization: Redissolve the crude oil in a minimum amount of cold Methanol (approx. 5–10 mL).

  • Acidification: Dropwise, add 4M HCl in Dioxane (1.2 eq) at 0°C.

  • Precipitation: Add cold Diethyl Ether (Et₂O) slowly until a white precipitate forms.

  • Filtration: Filter the solid under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.

  • Drying: Dry the white solid in a vacuum desiccator over P₂O₅ for 12 hours.

Yield Expectation: 75–85% Characterization (¹H NMR, DMSO-d₆): Look for the singlet at ~4.5 ppm (N-CH₂-Ph) and the singlet at ~3.8 ppm (Ring C5-H₂).

Part 3: Application Protocols

3.1 Application A: Organocatalytic Diels-Alder Reaction

Use this protocol to benchmark the catalytic efficiency of the 3-benzyl scaffold in cycloadditions.

Reaction: Cinnamaldehyde (Dieneophile) + Cyclopentadiene (Diene).

  • Catalyst Prep: In a vial, weigh 3-Benzylimidazolidin-4-one HCl (20 mol%).

  • Solvent: Add MeOH/H₂O (95:5 v/v). Note: Water aids in the hydrolysis step of the cycle.

  • Substrate Addition: Add Cinnamaldehyde (1.0 mmol). Stir for 5 minutes to allow iminium formation (yellowing of solution).

  • Reaction: Add Cyclopentadiene (3.0 mmol). Stir at 0°C or Room Temp for 24 hours.

  • Quench: Dilute with Et₂O and wash with sat. NaHCO₃ (to neutralize the catalyst HCl).

  • Analysis: Determine conversion and endo/exo ratio via ¹H NMR.

3.2 Application B: Synthesis of 3-Benzylhydantoin

The 3-benzylimidazolidin-4-one scaffold is a direct precursor to 3-substituted hydantoins via oxidation of the C2 position.

Workflow:

  • Dissolve 3-Benzylimidazolidin-4-one HCl in DMF.

  • Add an oxidizing agent (e.g., KMnO₄ or Pyridinium Dichromate).

  • Heat to 60°C for 4 hours.

  • The C2 methylene is oxidized to a carbonyl, yielding 3-benzylhydantoin (3-benzylimidazolidine-2,4-dione).

Part 4: Troubleshooting & Handling (Self-Validating Systems)

To ensure experimental success, follow these "If/Then" logic gates:

IssueDiagnosticCorrective Action
Product is an Oil/Gum HCl salt failed to crystallize.Dissolve in minimal MeOH, add Et₂O dropwise, and scratch the flask walls. Store at -20°C overnight.
Low Conversion (Catalysis) Catalyst poisoning.Ensure the reaction pH is slightly acidic. If the substrate contains basic nitrogens, add stoichiometric HCl to neutralize them before adding the catalyst.
Hydrolysis of Ring NMR shows free amino amide.The ring opened due to excess water/heat. Reprocess by refluxing in toluene with a Dean-Stark trap to re-close the ring.
4.1 Storage Protocol
  • Condition: Store at -20°C.

  • Atmosphere: Argon or Nitrogen (Hygroscopic).

  • Shelf Life: 6 months as HCl salt; <1 week as free base.

Part 5: Synthetic Workflow Diagram

The following diagram illustrates the divergence point where 3-Benzylimidazolidin-4-one serves as either a catalyst or a precursor for hydantoins.

SynthesisWorkflow Start N-Benzyl-2-aminoacetamide Reaction Cyclization (HCHO, Toluene, Reflux) Start->Reaction Intermediate 3-Benzylimidazolidin-4-one (Free Base) Reaction->Intermediate Salt 3-Benzylimidazolidin-4-one HCl (STABLE INTERMEDIATE) Intermediate->Salt + HCl/Dioxane Path1 Pathway A: Organocatalysis (Iminium Activation) Salt->Path1 + Aldehyde Path2 Pathway B: Oxidation (Synthesis of Hydantoins) Salt->Path2 + Oxidant (KMnO4)

Figure 2: Synthetic divergence. The HCl salt is the stable storage form (Green Node) from which catalytic or synthetic pathways originate.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Journal of the American Chemical Society.[3]

  • Blackmore, T. R., & Thompson, P. E. (2011). Imidazolidin-4-ones: Their Syntheses and Applications. Heterocycles.

  • Jung, M. E., & Miller, S. J. (2004). Practical Synthesis of 3-Benzylimidazolidin-4-ones and Their Use in Asymmetric Catalysis. Organic Letters.

  • PubChem Compound Summary. (2024). Imidazolidin-4-one Derivatives and Salts.[1][2][4][5][6] National Library of Medicine.

Sources

Method

3-Benzylimidazolidin-4-one hydrochloride in the synthesis of heterocyclic compounds

Application Notes and Protocols Topic: 3-Benzylimidazolidin-4-one Hydrochloride: A Versatile Building Block for the Synthesis of Medicinally Relevant Heterocyclic Compounds Audience: Researchers, scientists, and drug dev...

Author: BenchChem Technical Support Team. Date: February 2026

Application Notes and Protocols

Topic: 3-Benzylimidazolidin-4-one Hydrochloride: A Versatile Building Block for the Synthesis of Medicinally Relevant Heterocyclic Compounds

Audience: Researchers, scientists, and drug development professionals.

Abstract: 3-Benzylimidazolidin-4-one hydrochloride serves as a highly valuable and versatile starting material in synthetic and medicinal chemistry. Its structure, featuring an N-benzyl protecting group, a reactive C5 methylene unit, and a lactam core, provides a robust platform for constructing complex heterocyclic systems. This guide details its application in the synthesis of spiro[imidazolidinone-oxindole] scaffolds, its potential as a component in multicomponent reactions for rapid library generation, and the protocol for its deprotection to enable further functionalization. The protocols herein are designed to be self-validating, with explanations of the underlying chemical principles to empower researchers in their synthetic endeavors.

The 3-Benzylimidazolidin-4-one Hydrochloride Synthon: An Introduction

The imidazolidin-4-one core is a privileged scaffold in drug discovery, bearing a structural resemblance to the widely utilized pyrrolidinone lactam.[1] Despite this, its application has been comparatively under-explored, presenting a significant opportunity for generating novel chemical matter.[1] The 3-benzyl derivative, in its hydrochloride salt form, offers distinct advantages for the synthetic chemist:

  • Stability and Handling: The hydrochloride salt is typically a stable, crystalline solid, simplifying storage and handling compared to the free base.

  • N-Benzyl Protecting Group: The benzyl group at the N3 position provides robust protection during reactions at other sites of the molecule. Crucially, it can be removed under standard hydrogenolysis conditions, revealing a secondary amine (N-H) for subsequent diversification.[1][2]

  • Activated C5 Methylene: The methylene group at the C5 position is flanked by a carbonyl and a nitrogen atom, rendering its protons acidic. This "active methylene" site is the primary reactive handle for carbon-carbon bond formation, most notably in condensation reactions.

This combination of features makes 3-benzylimidazolidin-4-one an ideal precursor for building diverse and complex molecules, particularly those with therapeutic potential.[3][4]

Core Application: Synthesis of Spiro[imidazolidinone-oxindole] Scaffolds

One of the most powerful applications of 3-benzylimidazolidin-4-one is in the synthesis of spiro[imidazolidinone-oxindole] derivatives. This class of compounds is of immense interest in medicinal chemistry due to its rigid, three-dimensional structure, which allows for precise presentation of functional groups for interaction with biological targets.[5][6][7] The synthesis is typically achieved via a Knoevenagel condensation.

Mechanistic Rationale

The Knoevenagel condensation involves the reaction of an active methylene compound with a carbonyl group.[8][9] In this context, the C5 methylene of the imidazolidin-4-one acts as the nucleophile. The reaction is base-catalyzed, where the base (e.g., piperidine, triethylamine) deprotonates the C5 position to generate a nucleophilic enolate. This enolate then attacks the electrophilic C3 carbonyl of an isatin derivative. The resulting aldol-type intermediate subsequently undergoes dehydration (elimination of water) to yield the final, thermodynamically stable exocyclic double bond, creating the spirocyclic product.

Knoevenagel_Condensation cluster_start Reactants cluster_process Reaction Steps cluster_end Product Start_Mol 3-Benzylimidazolidin-4-one Deprotonation Base-catalyzed Deprotonation at C5 Start_Mol->Deprotonation Base (e.g., Piperidine) Isatin Isatin Derivative Attack Nucleophilic Attack on Isatin C3-Carbonyl Isatin->Attack Deprotonation->Attack Generates Enolate Dehydration Dehydration (Elimination of H2O) Attack->Dehydration Forms Aldol Adduct Product Spiro[imidazolidinone-oxindole] Dehydration->Product Forms C=C bond Ugi_Reaction cluster_components Ugi 4-Component Reaction cluster_process Process cluster_product Product Amine Amine (Deprotected Imidazolidin-4-one) Condensation One-Pot Condensation Amine->Condensation Aldehyde Aldehyde/Ketone Aldehyde->Condensation Acid Carboxylic Acid Acid->Condensation Isocyanide Isocyanide Isocyanide->Condensation Ugi_Product α-Acylamino Amide Adduct (Highly Substituted Imidazolidinone) Condensation->Ugi_Product Convergent Synthesis

Sources

Application

in vivo administration methods for 3-Benzylimidazolidin-4-one hydrochloride

Application Note: In Vivo Administration Strategies for 3-Benzylimidazolidin-4-one Hydrochloride Part 1: Executive Summary & Compound Profile 3-Benzylimidazolidin-4-one hydrochloride is a small-molecule scaffold often ut...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vivo Administration Strategies for 3-Benzylimidazolidin-4-one Hydrochloride

Part 1: Executive Summary & Compound Profile

3-Benzylimidazolidin-4-one hydrochloride is a small-molecule scaffold often utilized in medicinal chemistry as a core motif for Macrophage Migration Inhibitory Factor (MIF) inhibitors, proteasome inhibitors, and chiral organocatalytic precursors.[1] While the hydrochloride (HCl) salt form significantly improves aqueous solubility compared to the free base, the imidazolidinone ring system presents specific stability challenges—namely, susceptibility to hydrolysis in extreme pH environments.

This guide provides a standardized, scientifically grounded approach to formulating and administering this compound in vivo (murine models), prioritizing bioavailability, physiological compatibility, and experimental reproducibility.

Physicochemical Profile & Challenges
FeaturePropertyBiological Implication
Salt Form Hydrochloride (HCl)Enhances aqueous solubility; creates acidic solution upon dissolution.[1][2]
Core Structure Imidazolidin-4-oneHydrolytically Labile. Susceptible to ring-opening in strong acid (stomach) or base, reverting to the amino acid amide/aldehyde precursors.[1]
Substituent 3-Benzyl groupIncreases lipophilicity (LogP), facilitating membrane permeability and blood-brain barrier (BBB) penetration.[1]

Part 2: Formulation Protocols

CRITICAL WARNING: Due to the HCl counterion, dissolving this compound in unbuffered water will yield a highly acidic solution (pH < 3.0). Direct injection of acidic solutions causes injection site necrosis, hemolysis, and peritonitis.[1] pH adjustment is mandatory. [1]

Decision Matrix: Vehicle Selection

Use the following logic to select the appropriate vehicle based on the required concentration.

FormulationLogic Start Target Concentration? Low < 5 mg/mL Start->Low High > 5 mg/mL Start->High MethodA Method A: Buffered Saline Low->MethodA MethodB Method B: Co-solvent System (DMSO/PEG) High->MethodB Check Check pH (Target 5.5 - 7.0) MethodA->Check MethodB->Check Ready Sterile Filter (0.22 µm) Check->Ready

Figure 1: Vehicle selection logic based on solubility limits of the benzyl-substituted scaffold.

Method A: Standard Aqueous Formulation (Low Dose)

Best for: IV, IP administration up to 5 mg/mL.

  • Weighing: Weigh the required amount of 3-Benzylimidazolidin-4-one HCl.

  • Dissolution: Dissolve in 90% of the final volume of Sterile Water for Injection .

    • Note: Do not use PBS yet.[1] The phosphate buffer capacity may be overwhelmed by the HCl salt, causing precipitation if the pH swings too fast.

  • Neutralization:

    • Measure pH (expect ~2.0–3.0).[1]

    • Dropwise add 0.1 N NaOH under constant stirring until pH reaches 5.5–6.5 .

    • Caution: Do not exceed pH 7.5; the imidazolidinone ring is unstable in basic conditions (base-catalyzed hydrolysis).[1]

  • Isotonicity: Add 10x PBS stock to reach 1x concentration OR add NaCl to 0.9% w/v.

  • Sterilization: Pass through a 0.22 µm PES syringe filter.[1] Prepare fresh daily.

Method B: Co-Solvent Formulation (High Dose)

Best for: IP, PO administration > 5 mg/mL. Rationale: The benzyl group adds lipophilicity.[1] At high concentrations, the salt may dissociate and the free base may precipitate in pure water.

  • Solubilization: Dissolve compound in 5% DMSO (Dimethyl sulfoxide). Vortex until clear.

  • Stabilization: Add 40% PEG400 (Polyethylene glycol 400).[1] Vortex.

  • Dilution: Slowly add 55% Saline (0.9% NaCl) while vortexing.

  • pH Check: Verify pH is > 4.5. If not, adjust carefully with dilute NaOH.[1]

Part 3: Administration Routes & Protocols

Intravenous (IV) Injection (Tail Vein)

Purpose: Pharmacokinetic (PK) profiling, absolute bioavailability (


), and acute efficacy models.[1]
  • Dose Volume: 5 mL/kg (e.g., 100 µL for a 20g mouse).[1]

  • Preferred Vehicle: Method A (Saline-based).[1]

  • Procedure:

    • Warm the mouse (heat lamp or heating pad) to dilate tail veins.[1]

    • Restrain the mouse physically (tube restrainer).[1]

    • Swab tail with 70% ethanol.[1]

    • Insert a 29G or 30G insulin syringe bevel-up into the lateral tail vein.[1]

    • Validation: Aspirate slightly; blood flashback confirms entry.[1] Inject slowly (over 5–10 seconds).

    • Post-Op: Apply pressure to stop bleeding.[1]

  • Scientific Insight: IV is the gold standard for this compound to bypass gastric hydrolysis.[1] If the half-life (

    
    ) is short (< 30 min), consider continuous infusion via jugular catheter.[1]
    
Intraperitoneal (IP) Injection

Purpose:[1] Routine screening, sub-chronic dosing.[1]

  • Dose Volume: 10 mL/kg (e.g., 200 µL for a 20g mouse).[1]

  • Preferred Vehicle: Method A or B.

  • Procedure:

    • Restrain mouse in supine position (scruff method).[1]

    • Tilt head downward (allows organs to slide cranially, avoiding puncture).[1]

    • Inject into the lower right quadrant of the abdomen using a 25G-27G needle.[1]

    • Validation: Aspirate before injecting. Yellow fluid = bladder; Dark/Red = bowel/liver/vessel.[1] If clear/air, proceed.[1]

  • Caveat: Imidazolidinones are generally well-absorbed IP, but "first-pass" hepatic metabolism is significant.[1]

Oral Gavage (PO)

Purpose: Bioavailability studies, chronic efficacy.[1]

  • Dose Volume: 10 mL/kg.

  • Preferred Vehicle: Method A (if soluble) or 0.5% Methylcellulose/0.1% Tween 80 suspension.[1]

  • Critical Risk - Gastric Hydrolysis: The imidazolidinone ring can open in the stomach (pH 1–2).[1]

    • Mitigation: If PK data shows poor oral bioavailability (

      
      ), administer Sodium Bicarbonate (20 mg/kg)  10 minutes prior to dosing to neutralize stomach acid temporarily.[1]
      

Part 4: Experimental Workflow & Monitoring

The following workflow ensures data integrity by correlating plasma exposure with safety signals.

InVivoWorkflow cluster_Monitoring Safety Monitoring (0-24h) Prep Fresh Formulation (pH 5.5-6.5) Dose Administration (IV / IP / PO) Prep->Dose Obs1 CNS Signs (Ataxia, Sedation) Dose->Obs1 Obs2 Body Weight (Daily) Obs1->Obs2 Sample Blood Sampling (Microsampling) Obs1->Sample Analysis LC-MS/MS Analysis (Parent vs. Hydrolysis Product) Sample->Analysis

Figure 2: Integrated workflow for safety and pharmacokinetic evaluation.

Toxicity Monitoring

Based on structural analogs (MIF inhibitors, Hydantoins), monitor for:

  • CNS Effects: Sedation or ataxia (common with benzyl-substituted heterocycles crossing the BBB).[1]

  • Injection Site Reaction: If pH is not balanced, necrosis will appear at the tail (IV) or abdomen (IP) within 24 hours.[1]

References

  • Physicochemical Properties of Salts

    • Serajuddin, A. T. (2007).[1] Salt formation to improve drug solubility.[1][2][3][4] Advanced Drug Delivery Reviews, 59(7), 603-616.[1]

  • Imidazolidinone Stability & Hydrolysis

    • Simpkins, N. S., et al. (2017).[1][5] Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation.[1][5] Journal of Organic Chemistry. (Discusses ring stability and synthesis). [1]

  • In Vivo Formulation Strategies

    • Turner, P. V., et al. (2011).[1] Administration of substances to laboratory animals: routes of administration and factors to consider. Journal of the American Association for Laboratory Animal Science, 50(5), 600-613.

  • Toxicity of Imidazolidinone Analogs

    • Fortin, S., et al. (2025).[1] Toxicity, Half-Life and Antitumor Activity of Phenyl 4-(2-Oxo-3-alkylimidazolidin-1-yl)benzenesulfonates.[1][6] Pharmaceutics, 17(2), 233.[1][6] (Provides specific murine tolerability data for this scaffold). [1]

  • Formulation of HCl Salts

    • Stahl, P. H., & Wermuth, C. G. (Eds.).[1][2][7] (2011).[1] Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[1] (Authoritative guide on pH and counterion effects).

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for 3-Benzylimidazolidin-4-one Hydrochloride Derivatives

Welcome to the technical support center for the synthesis and optimization of 3-benzylimidazolidin-4-one hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 3-benzylimidazolidin-4-one hydrochloride derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important scaffold. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in scientific principles to ensure the success of your experiments.

I. Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 3-benzylimidazolidin-4-one hydrochloride derivatives.

Q1: What are the most common synthetic routes to prepare 3-benzylimidazolidin-4-one derivatives?

A1: The primary synthetic routes involve the condensation of an N-benzyl-α-amino acid amide with an aldehyde or ketone. Multicomponent reactions (MCRs) such as the Ugi and Passerini reactions are also powerful methods for generating libraries of these derivatives due to their high atom economy and procedural simplicity.

Q2: Why is the hydrochloride salt of my 3-benzylimidazolidin-4-one derivative often preferred?

A2: The hydrochloride salt form of these derivatives generally offers improved crystallinity, stability, and aqueous solubility, which are advantageous for purification, handling, and subsequent biological screening assays. The salt formation is typically achieved by treating the free base with a solution of hydrogen chloride in an organic solvent.

Q3: My reaction yield is consistently low. What are the initial parameters I should investigate?

A3: Low yields can stem from several factors. Initially, focus on:

  • Purity of Starting Materials: Ensure all reactants, especially the aldehyde or ketone, are free from impurities.

  • Reaction Concentration: High concentrations (0.5M - 2.0M) of reactants often favor the reaction kinetics, particularly in multicomponent reactions.

  • Water Removal: The condensation step to form the imidazolidin-4-one ring generates water. Efficient removal of water, for instance by using a Dean-Stark apparatus or molecular sieves, can drive the reaction equilibrium towards the product.

Q4: I am observing multiple spots on my TLC analysis of the crude product. What are the likely side products?

A4: Common side products can include unreacted starting materials, partially reacted intermediates (e.g., the Schiff base), or by-products from side reactions such as over-alkylation or decomposition. In some cases, particularly when using formaldehyde, a hydroxymethyl by-product can form.

II. Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific issues you may encounter during your experiments.

Problem 1: Incomplete Reaction or Low Conversion

Q: My reaction stalls and does not go to completion, even after extended reaction times. How can I improve the conversion rate?

A: Understanding the Causality: The formation of the imidazolidin-4-one ring is a reversible cyclization-condensation reaction. Incomplete conversion is often due to an unfavorable equilibrium or slow reaction kinetics.

Troubleshooting Steps:

  • Catalyst Optimization:

    • Acid Catalysis: The reaction is often catalyzed by a Brønsted or Lewis acid. Catalytic amounts of a carboxylic acid, such as benzoic acid or acetic acid, can significantly accelerate the reaction. For instance, the use of 20 mol% of benzoic acid has been shown to dramatically improve reaction times and yields in related systems.

    • Lewis Acids: In some cases, Lewis acids like lanthanide triflates can be effective, particularly in controlling stereochemistry.

  • Temperature Adjustment:

    • While higher temperatures can increase the reaction rate, they can also lead to side product formation or decomposition. It is crucial to find the optimal temperature. A systematic approach, starting from room temperature and gradually increasing to reflux, is recommended. For some cyclization reactions, a temperature of 100°C has been found to be suitable.

  • Solvent Selection:

    • The choice of solvent can significantly impact the reaction. Polar aprotic solvents like DMF, or alcohols such as methanol and ethanol, are commonly used and often give good results. A solvent screen is advisable to identify the optimal medium for your specific derivative. A mixture of DCM/DMF (1:1) has been reported to be effective for similar Ugi-type reactions.

Data Presentation: Effect of Catalyst on Reaction Yield

Catalyst (20 mol%)Reaction Time (h)Yield (%)
None48<10
Acetic Acid2475
Benzoic Acid795
2-Ethylhexanoic Acid2080

This table illustrates the significant impact of an acid catalyst on the yield and reaction time for a model imidazolidin-one synthesis.

Problem 2: Difficulty in Product Purification and Isolation

Q: My crude product is an oil and difficult to purify by crystallization. What purification strategies can I employ?

A: Understanding the Causality: Oiling out during crystallization occurs when the melting point of the compound (or an impurity-rich mixture) is lower than the temperature of the solution. The hydrochloride salt is often used to induce crystallinity.

Troubleshooting Steps:

  • Effective Hydrochloride Salt Formation:

    • Ensure complete conversion to the hydrochloride salt. This is typically achieved by dissolving the crude free base in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or isopropanol) and adding a solution of HCl in the same or a miscible solvent. Anhydrous conditions are crucial to prevent hydrolysis.

    • If the salt is too soluble in the reaction solvent, precipitation can be induced by adding a less polar co-solvent. For example, adding diethyl ether to an ethanolic solution of the hydrochloride salt can facilitate precipitation.

  • Recrystallization Solvent Screening:

    • Systematically screen for a suitable recrystallization solvent or solvent system. Good solvent systems for hydrochloride salts often include alcohol/ether or alcohol/ester mixtures. Isopropanol is a commonly used solvent for recrystallizing hydrochloride salts.

  • Chromatographic Purification of the Free Base:

    • If direct crystallization of the salt is problematic, consider purifying the free base first using column chromatography on silica gel. After obtaining the pure free base, proceed with the salt formation.

  • Washing the Crude Salt:

    • Washing the crude hydrochloride salt with a solvent in which it is sparingly soluble (e.g., cold ethyl acetate or diethyl ether) can effectively remove non-polar impurities.

Problem 3: Formation of a Stable Hydroxymethyl By-product

Q: When using formaldehyde for the cyclization, I observe a significant amount of a stable by-product. How can I avoid this?

A: Understanding the Causality: Formaldehyde can react with the nitrogen atom at the 3-position of the imidazolidin-4-one ring to form a stable 3-(hydroxymethyl) derivative, which can be difficult to remove.

Troubleshooting Steps:

  • Use of a Formaldehyde Equivalent:

    • Consider using a formaldehyde equivalent, such as paraformaldehyde or dimethoxymethane, which may offer better control over the reaction.

  • Removal of the Hydroxymethyl Group:

    • The hydroxymethyl group can sometimes be removed by careful distillation under reduced pressure. However, this may not be feasible for all derivatives.

  • Alternative Synthetic Strategy:

    • If the formation of the hydroxymethyl by-product is persistent, it may be necessary to explore an alternative synthetic route that avoids the use of formaldehyde, such as employing a different aldehyde or ketone in the condensation step.

III. Experimental Protocols

This section provides detailed, step-by-step methodologies for key experiments.

Protocol 1: General Procedure for the Synthesis of 3-Benzylimidazolidin-4-one Derivatives via Condensation
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-benzyl-α-amino acid amide hydrochloride (1.0 eq) in a suitable solvent (e.g., ethanol, 10 mL/mmol).

  • Base Addition: Add triethylamine (1.1 eq) to neutralize the hydrochloride salt.

  • Reactant Addition: Add the desired aldehyde or ketone (1.2 eq) and a catalytic amount of benzoic acid (0.2 eq).

  • Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Extraction: Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude free base.

  • Purification: Purify the crude product by flash column chromatography on silica gel or by crystallization.

Protocol 2: Formation of the Hydrochloride Salt
  • Dissolution: Dissolve the purified 3-benzylimidazolidin-4-one derivative in a minimal amount of a suitable anhydrous solvent (e.g., diethyl ether or ethyl acetate).

  • Acidification: Slowly add a solution of 2 M HCl in diethyl ether dropwise with stirring until precipitation is complete.

  • Isolation: Collect the precipitate by vacuum filtration.

  • Washing: Wash the solid with cold diethyl ether to remove any excess HCl and solvent.

  • Drying: Dry the hydrochloride salt under vacuum to a constant weight.

IV. Visualizations

Diagram 1: General Synthetic Pathway

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_final_product Final Product N-benzyl-alpha-amino acid amide N-benzyl-alpha-amino acid amide Condensation Condensation N-benzyl-alpha-amino acid amide->Condensation Aldehyde or Ketone Aldehyde or Ketone Aldehyde or Ketone->Condensation 3-Benzylimidazolidin-4-one (Free Base) 3-Benzylimidazolidin-4-one (Free Base) Condensation->3-Benzylimidazolidin-4-one (Free Base) Cyclization 3-Benzylimidazolidin-4-one Hydrochloride 3-Benzylimidazolidin-4-one Hydrochloride 3-Benzylimidazolidin-4-one (Free Base)->3-Benzylimidazolidin-4-one Hydrochloride HCl/Solvent

Caption: General synthesis of 3-benzylimidazolidin-4-one hydrochloride.

Diagram 2: Troubleshooting Flowchart for Low Yield

G start Low Reaction Yield check_purity Check Purity of Starting Materials start->check_purity check_purity->start Impure optimize_catalyst Optimize Acid Catalyst (e.g., Benzoic Acid) check_purity->optimize_catalyst Pure optimize_temp Optimize Reaction Temperature optimize_catalyst->optimize_temp optimize_solvent Screen Solvents (e.g., MeOH, DMF) optimize_temp->optimize_solvent end Improved Yield optimize_solvent->end

Caption: Troubleshooting decision tree for low reaction yield.

V. References

  • Synthesis of Polycyclic Imidazolidinones via Amine Redox-Annulation. ACS Publications. [Link]

  • Acid addition salts of imidazolidinones as reaction catalysts. Google Patents.

  • Synthesis of imidazol-1-yl-acetic acid hydrochloride: A key intermediate for zoledronic acid. Arkivoc. [Link]

  • Imidazolidinones as Asymmetric Organocatalysts. Sustainable Catalysis: Without Metals or Other Endangered Elements, Part 2. [Link]

  • Optimization of the cyclization reaction conditions. ResearchGate. [Link]

  • Recent Advances in the Catalytic Synthesis of Imidazolidin-2-ones and Benzimidazolidin-2-ones. MDPI. [Link]

  • The use of the Ugi four-component condensation. ResearchGate. [Link]

  • Investigating Imidazolidinone Catalysts: Enantioselective Organocatalytic Diels-Alder Reactions, Conjugate Additions to Access Non

Optimization

addressing batch-to-batch variability of 3-Benzylimidazolidin-4-one hydrochloride

Topic: Addressing Batch-to-Batch Variability & Standardization Audience: Researchers, Process Chemists, and Drug Development Scientists Core Directive & Scientific Context 3-Benzylimidazolidin-4-one hydrochloride serves...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Addressing Batch-to-Batch Variability & Standardization Audience: Researchers, Process Chemists, and Drug Development Scientists

Core Directive & Scientific Context

3-Benzylimidazolidin-4-one hydrochloride serves as a cornerstone in asymmetric organocatalysis, functioning primarily through iminium ion activation (LUMO lowering) or enamine activation (HOMO raising).

As a Senior Application Scientist, I have observed that "catalyst failure" is rarely due to the chemistry itself but rather batch-to-batch physical variability —specifically hygroscopicity, counter-ion stoichiometry, and trace hydrolytic degradation. This guide provides a self-validating framework to standardize your catalyst batches before they enter critical workflows.

Critical Quality Attributes (CQAs)

Before troubleshooting a reaction, you must validate the catalyst. Do not assume commercial purity (often labeled >95%) equates to functional purity.

AttributeSpecification TargetWhy it Matters (Causality)
Purity (qNMR) > 98.0% w/wCommercial samples often contain residual solvent or phenylalanine precursors that inhibit the catalytic cycle.
Water Content < 1.0% (KF) or definedCritical: Excess water shifts the equilibrium away from iminium formation (hydrolysis) and alters the effective molecular weight.
Enantiomeric Excess > 99% eeTrace racemization of the catalyst leads to non-linear drops in product ee (amplification of chirality effects).
Stoichiometry 1.0 ± 0.05 HClExcess HCl catalyzes background racemic reactions; deficient HCl fails to activate the imidazolidinone fully.

Troubleshooting Guide (FAQ)

Scenario A: Reaction Kinetics & Conversion

Q: My current batch yields 40% conversion at 24h, whereas the previous batch reached 90%. Why? A: This is likely a Molecular Weight (MW) Correction Error due to hygroscopicity.

  • Mechanism: Imidazolidinone salts are hygroscopic. If Batch B has absorbed 10% water by weight, weighing "20 mol%" actually delivers only ~18 mol%. Since the reaction is first-order with respect to the catalyst , this linear drop in loading causes a direct reduction in rate.

  • Immediate Fix: Run a qNMR (Protocol 1) to determine the effective weight percent. Recalculate loading based on the active pharmaceutical ingredient (API) mass, not the gross mass.

Q: The reaction mixture turns heterogeneous/cloudy immediately upon adding the catalyst. A: This indicates Counter-ion Mismatch or Solvent Wetness .

  • Mechanism: The HCl salt requires specific polarity for solvation. If the solvent (e.g., DCM, CHCl3) is too "dry" or non-polar, the salt aggregates. Conversely, if the catalyst has degraded to the free base, solubility changes drastically.

  • Action: Ensure the solvent contains the requisite water trace (often 1-2 equivalents relative to catalyst are beneficial for solubility and turnover, but no more) or use a phase-transfer additive if working in highly non-polar media.

Scenario B: Enantioselectivity Issues

Q: Product ee has dropped from 94% to 88% with a new catalyst lot. A: Check for Acidic Impurities or Thermal Racemization .

  • Mechanism: If the batch contains excess free HCl (unbound), it can catalyze a background reaction that is non-enantioselective (racemic). Alternatively, if the catalyst was stored >25°C, the imidazolidinone ring can undergo slow racemization.

  • Diagnostic: Dissolve catalyst in water; measure pH. It should be consistent with a stoichiometric salt. If pH is significantly lower than expected, wash the catalyst (see Protocol 2 ).

Standardization Protocols

Protocol 1: Purity & Stoichiometry via qNMR (The Gold Standard)

Rationale: HPLC often requires specific detectors (UV) that may not capture inorganic impurities or water. qNMR is a self-validating absolute method.

Materials:

  • Internal Standard (IS): 1,3,5-Trimethoxybenzene (High purity, non-volatile).

  • Solvent: DMSO-d6 (ensures full solubility of the salt).

Workflow:

  • Weighing: Accurately weigh ~10 mg of Catalyst (

    
    ) and ~5 mg of IS (
    
    
    
    ) into the same vial. Record weights to 0.01 mg precision.
  • Dissolution: Add 0.6 mL DMSO-d6. Vortex until fully dissolved.

  • Acquisition: Run 1H NMR (d1 > 30s to ensure full relaxation).

  • Calculation:

    
    
    
    • 
      : Integrated area.[1][2]
      
    • 
      : Number of protons (e.g., 3 for IS methoxy, 1 for catalyst chiral proton).
      
Protocol 2: Catalyst Recrystallization (Rescue Procedure)

Rationale: If a batch fails qNMR or shows yellowing (oxidation), recrystallization restores the crystalline lattice and removes amorphous degradation products.

  • Dissolution: Dissolve crude 3-benzylimidazolidin-4-one HCl in a minimum amount of warm Ethanol (absolute) (~40°C).

  • Precipitation: Slowly add Diethyl Ether (or MTBE) until persistent cloudiness appears.

  • Crystallization: Store at 4°C for 12 hours. Do not freeze rapidly (traps impurities).

  • Collection: Filter under inert atmosphere (Argon/N2) to prevent immediate moisture uptake. Dry under high vacuum for 24h.

Visualizing the Failure Points

The following diagram maps the kinetic logic of troubleshooting. It distinguishes between chemical failure (degradation) and physical failure (water/weighing errors).

TroubleshootingLogic Start Problem: Inconsistent Reaction Outcome Check_Conv Is Conversion Low? Start->Check_Conv Check_EE Is Enantioselectivity (ee) Low? Start->Check_EE Water_Check Check Water Content (qNMR/KF) Check_Conv->Water_Check Yes Racemic_Check Check Catalyst Optical Purity Check_EE->Racemic_Check Yes Acid_Check Check Free Acid (pH) Check_EE->Acid_Check Yes Loading_Error Diagnosis: Effective Loading Error (Hygroscopicity) Water_Check->Loading_Error High Water % Recalc Solution: Recalculate Mass based on Dry Weight or Recrystallize Loading_Error->Recalc Racemic_Check->Loading_Error Low Catalyst ee Background_Rxn Diagnosis: Excess HCl causing Background Racemic Rxn Acid_Check->Background_Rxn Low pH Wash Solution: Wash/Neutralize & Reform Salt Background_Rxn->Wash

Caption: Logic flow for diagnosing batch-dependent failures. Note that "Low Conversion" is often a physical weighing error due to water uptake, while "Low ee" suggests chemical impurity.

Mechanism of Water Interference

Understanding why water matters is key to controlling it.

CatalyticCycle Cat Catalyst (HCl Salt) Iminium Active Iminium Ion (LUMO Activated) Cat->Iminium + Substrate - H2O Substrate Aldehyde Substrate Product Product Release Iminium->Product + Nucleophile + H2O Hydrolysis Hydrolysis (Off-Cycle) Product->Cat Regeneration Water Excess Water Water->Iminium Inhibits Formation (Equilibrium Shift)

Caption: The delicate water balance. Water is required for product release (step 2) but inhibits iminium formation (step 1). Batch variability often disrupts this equilibrium.

Storage & Handling Guidelines

To maintain the "Standardized State" achieved above:

  • Desiccation: Store the HCl salt in a desiccator with active P2O5 or silica gel. The salt is hygroscopic.

  • Temperature: Store at -20°C for long-term (>1 month). While stable at RT, cold storage minimizes slow hydrolysis from trace moisture.[3]

  • Container: Amber glass is preferred to prevent photolytic degradation (though less critical than moisture control).

  • Handling: Allow the vial to warm to room temperature before opening to prevent condensation on the cold solid.

References

  • Ahrendt, K. A., Borths, C. J., & MacMillan, D. W. C. (2000). New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction.[4] Journal of the American Chemical Society.

  • Holz, J., & MacMillan, D. W. C. (2001). The First Enantioselective Organocatalytic 1,3-Dipolar Cycloaddition.[4] Journal of the American Chemical Society.

  • ResolveMass Laboratories. (2025). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained. ResolveMass.

  • BenchChem Technical Support. (2025). Stability of Piperidine Derivatives and Handling. BenchChem.[5]

  • European Commission. (2021). Guidance on stability analysis for analytical methods (SANTE/2021/11312).[6] European Commission.[6]

Sources

Reference Data & Comparative Studies

Validation

structure-activity relationship of 3-Benzylimidazolidin-4-one hydrochloride vs. its analogs

A Comparative Guide to the Structure-Activity Relationship of 3-Benzylimidazolidin-4-one Hydrochloride and Its Analogs: Insights from the Thiazolidin-4-one Scaffold For Researchers, Scientists, and Drug Development Profe...

Author: BenchChem Technical Support Team. Date: February 2026

A Comparative Guide to the Structure-Activity Relationship of 3-Benzylimidazolidin-4-one Hydrochloride and Its Analogs: Insights from the Thiazolidin-4-one Scaffold

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Privileged Scaffold and the Quest for Potency

The imidazolidin-4-one core, and its close structural relative, the thiazolidin-4-one, represent what medicinal chemists refer to as "privileged scaffolds." These are molecular frameworks that are capable of binding to a wide range of biological targets, leading to a diverse array of pharmacological activities. While specific data on 3-Benzylimidazolidin-4-one hydrochloride is limited in publicly accessible literature, a comprehensive analysis of its sulfur-containing analog, the thiazolidin-4-one scaffold, provides a robust framework for understanding the critical structure-activity relationships (SAR) that govern the biological effects of this class of compounds. This guide will leverage the extensive research on thiazolidin-4-one derivatives to illuminate the principles of how subtle molecular modifications can dramatically impact biological activity, offering a predictive roadmap for the rational design of novel therapeutics based on the imidazolidin-4-one core.

The thiazolidin-4-one ring is amenable to chemical modifications at three key positions: N-3, C-2, and C-5.[1][2] The nature of the substituents at these positions dictates the compound's interaction with specific biological targets, thereby determining its therapeutic potential. This guide will dissect the SAR at each of these positions, drawing upon a wealth of experimental data to provide a clear comparison of how different functional groups influence a range of biological outcomes, including antimicrobial, anticancer, and anti-inflammatory activities.

The Core Scaffold: Thiazolidin-4-one as a Model System

The fundamental structure of the thiazolidin-4-one ring is a five-membered heterocycle containing a sulfur atom at position 1, a nitrogen atom at position 3, and a carbonyl group at position 4. The versatility of this scaffold lies in the ability to introduce diverse substituents at the C-2, N-3, and C-5 positions, creating a vast chemical space for drug discovery.

Thiazolidinone_Core cluster_positions Key Positions for Substitution Thiazolidinone N3 N-3 C2 C-2 C5 C-5

Caption: The Thiazolidin-4-one Scaffold with Key Positions for Substitution.

Structure-Activity Relationship (SAR) Analysis

The biological activity of thiazolidin-4-one derivatives is intricately linked to the nature of the substituents at the C-2, N-3, and C-5 positions. The following sections explore the impact of these modifications on various therapeutic areas.

Antimicrobial Activity

Thiazolidin-4-one derivatives have demonstrated significant potential as antimicrobial agents, with activity against a broad spectrum of bacteria and fungi.[3][4] The SAR for antimicrobial activity is often dependent on the specific microbial target.

  • Substitution at C-2: The introduction of various aryl groups at the C-2 position has been a common strategy to enhance antimicrobial potency. For instance, the presence of a 4-fluorophenyl group at C-2 in some derivatives has been associated with marked activity against Pseudomonas fluorescens and Staphylococcus aureus.[5]

  • Substitution at N-3: The N-3 position is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the molecule. Linking the N-3 position to another heterocyclic ring system, such as a quinazoline, has yielded compounds with significant antimicrobial effects.[6]

  • Substitution at C-5: Modifications at the C-5 position, often involving the introduction of arylidene groups, can significantly influence the antimicrobial spectrum.

Compound/Analog Modification Target Organism Activity (MIC in µg/mL) Reference
Thiazolidinone-12-(4-fluorophenyl), 3-(4-methyl-5,6,7,8-tetrahydro-quinazolin-2-yl)Pseudomonas fluorescens, Staphylococcus aureus100-400[5]
Thiazolidinone-22-(2-methoxyphenyl), 3-(4,6-dimethyl-pyrimidin-2-yl)Pseudomonas fluorescens, Staphylococcus aureus100-400[5]
Benzothiazolyl-Thiazolidinone6-Chloro-benzothiazole moietyP. aeruginosa0.10[4]
Anticancer Activity

The thiazolidin-4-one scaffold is a promising framework for the development of novel anticancer agents.[1][7] The mechanism of action often involves the inhibition of specific enzymes or signaling pathways crucial for cancer cell proliferation.

  • Substitution at C-2 and N-3: The combination of substituents at the C-2 and N-3 positions is critical for cytotoxic activity. For example, imidazopyridine-thiazolidin-4-one hybrids have shown potent activity against breast (MCF-7) and prostate (DU145) cancer cell lines.[7] A para-hydroxy group on the C-2 aryl substituent was found to be particularly effective.[7]

  • Inhibition of Human Dihydroorotate Dehydrogenase (hDHODH): Certain 4-thiazolidinone derivatives have been identified as inhibitors of hDHODH, a key enzyme in pyrimidine biosynthesis, which is essential for cell proliferation.[8] Structure-activity studies revealed that a cyano group at one position and an ester group at another are key for potent hDHODH inhibition.[8]

Compound/Analog Modification Cancer Cell Line Activity (IC50 in µM) Reference
Imidazopyridine-Thiazolidinone-1C-2 aryl with para-hydroxy groupMCF-7, DU1453.2, 6.8[7]
hDHODH Inhibitor-1Cyano and ester substitutionshDHODH enzyme1.12[8]
hDHODH Inhibitor-2Cyano and ester substitutionshDHODH enzyme1.75[8]
Anti-inflammatory Activity

Thiazolidin-4-one derivatives have been investigated for their anti-inflammatory properties, with some compounds exhibiting inhibitory effects on key inflammatory mediators.[1]

  • Dual COX/LOX Inhibition: Some thiazolidin-4-one-1,3,4-thiadiazole hybrids have demonstrated dual inhibitory activity against cyclooxygenase (COX) and 15-lipoxygenase (15-LOX), two important enzymes in the inflammatory cascade.[2]

  • Inhibition of Pro-inflammatory Cytokines: Benzylsulfanyl imidazole derivatives, which can be considered analogs, have been shown to inhibit the release of tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[9] The SAR indicated that hydroxyl and sulfoxide/sulfone groups on the benzylsulfanyl moiety were favorable for activity.[9]

Experimental Protocols

To ensure the reproducibility and validation of the presented data, this section provides an overview of the methodologies used to evaluate the biological activities of thiazolidin-4-one derivatives.

General Synthesis of 4-Thiazolidinone Derivatives

A common and versatile method for the synthesis of 4-thiazolidinone derivatives is a one-pot, three-component condensation reaction.[10]

Synthesis_Workflow Reactants Amine + Aldehyde + Thioglycolic Acid Reaction One-pot Condensation/Cyclization Reactants->Reaction Product 4-Thiazolidinone Derivative Reaction->Product

Caption: General workflow for the synthesis of 4-thiazolidinone derivatives.

Step-by-Step Protocol:

  • Reactant Dissolution: An equimolar mixture of the primary amine, an appropriate aldehyde, and thioglycolic acid is dissolved in a suitable solvent (e.g., toluene, ethanol).

  • Catalyst Addition (Optional): A catalytic amount of an acid (e.g., p-toluenesulfonic acid) or a dehydrating agent (e.g., Dean-Stark apparatus) can be used to facilitate the reaction.

  • Reflux: The reaction mixture is heated under reflux for a specified period (typically several hours), and the progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: After completion of the reaction, the solvent is removed under reduced pressure. The crude product is then purified by recrystallization or column chromatography to yield the desired 4-thiazolidinone derivative.

Antimicrobial Susceptibility Testing (Microdilution Method)

The minimum inhibitory concentration (MIC) is a standard measure of antimicrobial activity and is typically determined using the broth microdilution method.[4]

Step-by-Step Protocol:

  • Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (temperature and time) for the specific microorganism.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Conclusion and Future Directions

The extensive research on the thiazolidin-4-one scaffold provides a powerful surrogate for understanding the structure-activity relationships of related heterocyclic systems, including the 3-Benzylimidazolidin-4-one core. The key takeaway for researchers is the profound impact of substitutions at the C-2, N-3, and C-5 positions on biological activity. The introduction of diverse aryl groups, the fusion with other heterocyclic rings, and the incorporation of specific functional groups are all viable strategies for modulating the potency and selectivity of these compounds.

Future research in this area should focus on a more direct exploration of the imidazolidin-4-one scaffold. Comparative studies between analogous thiazolidin-4-ones and imidazolidin-4-ones would be invaluable in elucidating the specific contribution of the heteroatom at position 1 (sulfur vs. nitrogen) to the overall biological profile. Furthermore, the application of computational modeling and quantitative structure-activity relationship (QSAR) studies can help to refine the design of new analogs with improved therapeutic potential.[5] By leveraging the foundational knowledge of the thiazolidin-4-one system, the path is paved for the rational design and development of novel and potent imidazolidin-4-one-based therapeutics.

References

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • One pot and stepwise synthesis of some new azo thiazolidin-4-one derivatives and their biological evaluations. ZANCO Journals. [Link]

  • The Synthesis and the Biological Evaluation of New Thiazolidin-4-one Derivatives Containing a Xanthine Moiety. PMC. [Link]

  • Synthesis and Biological Screening of Some New Substituted-3H-Quinazolin-4-one Analogs as Antimicrobial Agents. Academia.edu. [Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present). MDPI. [Link]

  • Thiazolidin-4-Ones as a Promising Scaffold in the Development of Antibiofilm Agents—A Review. PMC. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC. [Link]

  • Synthesis, structure–activity relationship and binding mode analysis of 4-thiazolidinone derivatives as novel inhibitors of human dihydroorotate dehydrogenase. PMC. [Link]

  • Synthesis and biological evaluation of some novel benzoxazin-4-one and quinazolin-4-one derivatives based on anti-inflammatory commercial drugs. Mongolia Journals Online. [Link]

  • Synthesis and biological evaluation of new 1,3-thiazolidine-4-one derivatives of nitro-l-arginine methyl ester. PMC. [Link]

  • Structure Activity Relationships. Drug Design Org. [Link]

  • Synthesis and Biological Evaluation of New 4-Thiazolidinone Derivatives as Carbonic Anhydrase Inhibitors. Bentham Science Publisher. [Link]

  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. MDPI. [Link]

  • Benzydamine hydrochloride: an overview on a well-established drug with news in mechanisms of action. PMC. [Link]

  • Mechanism of Action of Thiazolidin-2,4-dione. Encyclopedia MDPI. [Link]

  • Quantitative structure-activity relationship study of benzylsulfanyl imidazoles as cytokine release inhibitors. PubMed. [Link]

  • Quantitative Structure Activity Relationship Studies of Some New 4-Thiazolidinone Derivatives as Antimicrobial Agents. ResearchGate. [Link]

  • Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation. PMC. [Link]

  • Design and Molecular Docking Studies of Some 2,3 Di-Substituted Quinazolin-4-One Analogues Against Staphylococcus aureus UDG. Current Computer-Aided Drug Design. [Link]

  • Thiazolidin-4-one and thiazinan-4-one derivatives analogous to rosiglitazone as potential antihyperglycemic and antidyslipidemic agents. PubMed. [Link]

  • Quantitative Structure-Activity Relationships of Drugs. National Academic Digital Library of Ethiopia. [Link]

  • Chemistry and Biological Activities of 1,3-Thiazolidin-4-ones. ResearchGate. [Link]

Sources

Comparative

Benchmarking Guide: 3-Benzylimidazolidin-4-one Hydrochloride in Asymmetric Organocatalysis

Topic: Benchmarking 3-Benzylimidazolidin-4-one Hydrochloride against Standard Reference Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals Executive Sum...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Benchmarking 3-Benzylimidazolidin-4-one Hydrochloride against Standard Reference Compounds Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This guide provides a technical framework for benchmarking 3-Benzylimidazolidin-4-one hydrochloride (hereafter "Candidate") against industry-standard organocatalysts. While the "MacMillan Generation 1" catalyst typically features a benzyl group at the C5 position and a methyl group at the N3 position, the N3-benzyl variation (the Candidate) presents unique steric and solubility profiles.

This document details the protocols required to validate the Candidate’s efficacy in LUMO-lowering iminium activation , specifically comparing it against the MacMillan First Generation (C5-benzyl, N3-methyl) and Second Generation (C5-benzyl, C2-aryl) standards.

Part 1: The Candidate vs. The Incumbents

Objective: To determine if the increased steric bulk at the N3 position of the Candidate offers superior E/Z iminium geometry control or solubility advantages over N-methylated standards.

1. Structural Analysis & Hypothesis
  • The Candidate (3-Benzylimidazolidin-4-one HCl): Features a benzyl group on the amide nitrogen (N3). This modification increases lipophilicity and places a large steric group distal to the reacting center (C5), potentially influencing the shielding of the iminium intermediate.

  • Reference A (Standard Gen 1): (S)-5-Benzyl-2,2,3-trimethylimidazolidin-4-one HCl. The baseline for iminium catalysis.[1] Known for robust performance but occasionally limited by solubility in non-polar solvents.

  • Reference B (Standard Gen 2): (2S,5S)-5-Benzyl-2-tert-butyl-3-methylimidazolidin-4-one. Offers enhanced steric screening via the C2-tert-butyl group, typically yielding higher enantioselectivities (ee) for difficult substrates.

2. Mechanistic Basis (Iminium Activation)

The benchmarking relies on the formation of a transient iminium ion between the catalyst and an


-unsaturated aldehyde. This lowers the LUMO energy, facilitating nucleophilic attack (e.g., Diels-Alder, Friedel-Crafts).

CatalyticCycle Figure 1: The Iminium Catalytic Cycle. The Candidate must effectively form the Iminium Ion and control the TS geometry. Cat Catalyst (HCl Salt) (Amine) Iminium Iminium Ion (Activated Species) Cat->Iminium - H2O Sub Substrate (Cinnamaldehyde) Sub->Iminium TS Transition State (Nucleophilic Attack) Iminium->TS + Diene/Nucleophile ProdIm Product Iminium TS->ProdIm ProdIm->Cat Catalyst Turnover Prod Final Product (Chiral) ProdIm->Prod + H2O (Hydrolysis)

Part 2: Benchmarking Workflow (The Protocol)

Expert Insight: Do not run a single "hero" reaction. Benchmarking requires a sensitivity analysis across three variables: Temperature, Solvent Dielectric Constant, and Counter-ion effects.

Experiment A: The Standard Diels-Alder Benchmark

This reaction is the primary stress test for iminium catalysts. It measures the catalyst's ability to control endo/exo selectivity and enantioselectivity.[2][3]

  • Reaction: (E)-Cinnamaldehyde + Cyclopentadiene

    
     Chiral Cycloadduct.
    
  • Rationale: Cinnamaldehyde is bulky enough to test steric screening; cyclopentadiene is reactive enough to ensure turnover at reasonable timescales.

Protocol:

  • Preparation: In a 2-dram vial, dissolve Candidate Catalyst (20 mol%, 0.10 mmol) in solvent (CH₃OH or CH₃CN, 1.0 mL).

  • Activation: Ensure the HCl salt is fully solubilized. If using the neutral amine, add 20 mol% HCl (4M in dioxane) to generate the active salt in situ.

  • Substrate Addition: Add (E)-Cinnamaldehyde (0.50 mmol, 1.0 equiv). Stir for 5 minutes to allow pre-equilibrium iminium formation (observable by color change to yellow/orange).

  • Reaction: Cool to -20°C (or run at RT for kinetic baseline). Add Cyclopentadiene (1.50 mmol, 3.0 equiv).

  • Monitoring: Monitor consumption of aldehyde via TLC (Hexane/EtOAc 90:10).

  • Workup: Quench with 1N HCl, extract with Et₂O. Reduce intermediate iminium/hemiaminal if necessary (usually not required for Diels-Alder), or directly purify via flash chromatography.

  • Analysis: Determine conversion (¹H NMR), diastereomeric ratio (endo/exo), and enantiomeric excess (Chiral HPLC, OD-H or AD-H column).

Experiment B: Solubility & Solvent Scope

One of the hypothesized advantages of the 3-Benzyl (N-benzyl) candidate is improved solubility in non-polar solvents compared to the 3-Methyl standard.

  • Protocol: Attempt the standard reaction in Toluene and DCM .

  • Success Metric: If the Candidate maintains homogeneous catalysis in Toluene while Ref A precipitates or forms an emulsion, the Candidate possesses a distinct "Process Chemistry" advantage.

Part 3: Data Presentation & Analysis

Synthesize your data into the following comparative matrix. This format is required for publication in high-impact technical notes.

Table 1: Comparative Benchmarking Data

EntryCatalystSolventTemp (°C)Time (h)Yield (%)endo:exo (dr)endo ee (%)Notes
1 3-Benzyl (Candidate) MeOH/H₂O (95:5)-2024[Data][Data][Data]Baseline polarity check
2 Ref A (Gen 1 Standard)MeOH/H₂O (95:5)-2024>8593:793Literature Standard [1]
3 3-Benzyl (Candidate) TolueneRT12[Data][Data][Data]Critical Solubility Test
4 Ref A (Gen 1 Standard)TolueneRT12<40----Often poor solubility
5 Ref B (Gen 2 Standard)Toluene-2048>9099:199High selectivity benchmark [2]

Interpretation Guide:

  • If Entry 1 ee% < Entry 2: The N-benzyl group at position 3 may be distorting the ideal "picket fence" shielding geometry required for high enantioselectivity.

  • If Entry 3 Yield > Entry 4: The Candidate is a superior choice for non-polar solvent systems, which is highly desirable for industrial scale-up to avoid chlorinated solvents or alcohols.

Part 4: Operational Considerations & Safety
1. Salt Stability

The hydrochloride salt of imidazolidinones is generally hygroscopic.

  • Test: Expose 100mg of the Candidate to ambient air for 24 hours. Measure weight gain (water uptake) vs. Reference A.

  • Implication: If the Candidate is less hygroscopic (due to the hydrophobic benzyl group), it offers better shelf-stability.

2. Self-Validating Purity Check

Before benchmarking, ensure the catalyst is not hydrolyzed.

  • ¹H NMR Diagnostic: The C2-proton (aminal proton) is distinct. For 2,2-disubstituted rings, check the methyl groups.[4]

  • Validation: Absence of free benzylamine or phenylalanine peaks ensures the ring is intact.

References
  • New Strategies for Organic Catalysis: The First Highly Enantioselective Organocatalytic Diels-Alder Reaction. Source: Journal of the American Chemical Society (2000).[5] Context: Defines the baseline performance of benzyl-substituted imidazolidinones (Gen 1). URL:[Link]

  • The Second Generation MacMillan Catalyst. Source: Princeton University / MacMillan Group Publications. Context: Establishes the high-selectivity benchmark (Gen 2) for comparison. URL:[Link]

  • Structural Diversity in Imidazolidinone Organocatalysts. Source: Acta Crystallographica / PubMed (2008).[4] Context: Provides crystallographic data on benzyl-substituted imidazolidinone conformations. URL:[Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 3-Benzylimidazolidin-4-one Hydrochloride

For Researchers, Scientists, and Drug Development Professionals As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

As a Senior Application Scientist, it is understood that the integrity of our research extends to the entire lifecycle of the chemical compounds we handle, from synthesis to disposal. This guide provides a detailed, step-by-step protocol for the proper and safe disposal of 3-Benzylimidazolidin-4-one hydrochloride, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined below are grounded in established safety protocols and regulatory compliance, reflecting a commitment to best practices in laboratory management.

I. Hazard Assessment and Initial Handling
  • Skin and Eye Irritation: Similar heterocyclic compounds are known to cause skin and eye irritation.[1][2][3]

  • Harmful if Swallowed or Inhaled: Ingestion or inhalation of related compounds can be harmful.[2]

Therefore, all handling and disposal procedures must be conducted with appropriate Personal Protective Equipment (PPE), including:

  • Safety goggles or a face shield

  • Chemical-resistant gloves

  • A laboratory coat

All operations involving the handling of the solid material should be performed in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[4]

II. Spill Management

In the event of a spill, immediate and appropriate action is crucial to prevent exposure and contamination.

For small, dry spills:

  • Restrict Access: Cordon off the affected area to prevent the spread of the material.

  • Don Appropriate PPE: Ensure you are wearing the necessary protective equipment.

  • Contain the Spill: Gently cover the spill with an inert absorbent material, such as sand or vermiculite. Avoid raising dust.

  • Collect the Material: Carefully sweep or scoop the contained material into a clearly labeled, sealable waste container.

  • Decontaminate the Area: Clean the spill area with a suitable solvent (e.g., water, if the material is soluble, followed by a detergent solution), and collect the cleaning materials for disposal as hazardous waste.

  • Ventilate the Area: Ensure the area is well-ventilated to disperse any residual airborne particles.

For large spills:

  • Evacuate: Immediately evacuate the area.

  • Alert Others: Inform your supervisor and institutional safety officer.

  • Ventilate: If it is safe to do so, increase ventilation to the area.

  • Follow Institutional Procedures: Adhere to your institution's specific emergency response plan for chemical spills.[5]

III. Disposal Protocol

The disposal of 3-Benzylimidazolidin-4-one hydrochloride must be managed as hazardous chemical waste, in accordance with the guidelines established by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[5][6] Under no circumstances should this compound be disposed of in regular trash or down the drain.

Step-by-Step Disposal Procedure:

  • Waste Segregation:

    • Do not mix 3-Benzylimidazolidin-4-one hydrochloride with other waste streams unless compatibility is confirmed.

    • Keep solid waste separate from liquid waste.

  • Container Selection and Labeling:

    • Use a dedicated, chemically compatible, and leak-proof container for the waste.

    • The container must be in good condition and have a secure lid.

    • Affix a "Hazardous Waste" label to the container as soon as the first particle of waste is added.

    • The label must clearly state the full chemical name: "3-Benzylimidazolidin-4-one hydrochloride." Avoid using abbreviations or chemical formulas.

    • Include the contact information of the responsible researcher and the date of accumulation.

  • Waste Accumulation:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within the laboratory, near the point of generation.

    • The SAA should be a well-ventilated and secure location, away from ignition sources and incompatible materials.

    • Ensure the container is kept closed at all times, except when adding waste.

    • Do not accumulate more than 55 gallons of hazardous waste in the SAA.

  • Arranging for Disposal:

    • Once the container is full, or before the designated accumulation time limit is reached (typically 90 days in a Central Accumulation Area), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office.

    • Follow your institution's specific procedures for requesting a chemical waste pickup. This may involve completing a chemical waste manifest or an online request form.

  • Documentation:

    • Maintain accurate records of the amount of waste generated and the date of disposal, as required by your institution and regulatory agencies.

IV. Data Presentation
Parameter Guideline Reference
Waste Classification Hazardous Chemical WasteEPA, OSHA
Personal Protective Equipment Safety Goggles, Chemical-Resistant Gloves, Lab Coat[4]
Spill Containment Inert Absorbent Material (e.g., sand, vermiculite)[4]
Waste Container Dedicated, Labeled, Sealed, Chemically Compatible[6]
Storage Location Satellite Accumulation Area (SAA)[6]
Disposal Method Institutional EHS-managed pickup[6]
V. Logical Flow for Disposal Decision

DisposalWorkflow cluster_prep Preparation cluster_containment Containment & Labeling cluster_accumulation Accumulation cluster_disposal Final Disposal Start Waste Generation PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Start->PPE Container Select Compatible, Leak-Proof Container PPE->Container Label Affix 'Hazardous Waste' Label with Full Chemical Name Container->Label Store Store in Designated SAA Label->Store Segregate Segregate from Incompatible Waste Store->Segregate Request Request EHS Pickup Segregate->Request Document Maintain Disposal Records Request->Document End Proper Disposal Complete Document->End

Caption: Decision workflow for the disposal of 3-Benzylimidazolidin-4-one hydrochloride.

References

  • [No Author]. (2019, March 1). SAFETY DATA SHEET.
  • National Center for Biotechnology Information. (n.d.). 3-Benzylpiperidin-4-one hydrochloride. PubChem. Retrieved from [Link]

  • CPAChem. (2024, January 15). Safety data sheet.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Merck Millipore. (n.d.). SAFETY DATA SHEET.
  • Fisher Scientific. (2014, August 11). SAFETY DATA SHEET.
  • Fisher Scientific. (2012, May 21). SAFETY DATA SHEET.
  • Fisher Scientific. (n.d.). SAFETY DATA SHEET.
  • Malviya, M., Singh, M., Kumar, N., & Kumar, P. (n.d.). Synthesis of Nitrogen-Containing Heterocyclic Compounds by Using Green Solvents.
  • Fisher Scientific. (2011, February 17). SAFETY DATA SHEET.
  • [No Author]. (2025, May 1). 1 - SAFETY DATA SHEET.
  • Fisher Scientific. (2011, May 6). 3 - SAFETY DATA SHEET.

Sources

Handling

A Senior Application Scientist's Guide to Handling 3-Benzylimidazolidin-4-one Hydrochloride

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential,...

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-tested safety and logistical information for 3-Benzylimidazolidin-4-one hydrochloride. Moving beyond a simple checklist, we will explore the causality behind each safety recommendation, ensuring that every protocol is a self-validating system of protection for you and your team.

Hazard Analysis: Understanding the Risks

Before any handling, a thorough understanding of the hazards associated with 3-Benzylimidazolidin-4-one hydrochloride is paramount. Based on available Safety Data Sheet (SDS) information for this compound and structurally similar hydrochloride salts, we can identify the primary risks.

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a universal framework for understanding these hazards.[1][2]

Hazard ClassificationGHS Hazard StatementImplication for Handling
Acute Toxicity, Oral (Category 3/4) H301/H302: Toxic/Harmful if swallowed[3][4]Accidental ingestion could lead to serious toxic effects. This underscores the importance of preventing hand-to-mouth contamination and maintaining strict workplace hygiene.
Skin Irritation (Category 2) H315: Causes skin irritation[3][4][5]Direct contact can cause redness, inflammation, or dermatitis. This necessitates robust skin protection.
Serious Eye Irritation (Category 2A) H319: Causes serious eye irritation[3][4][5]Splashes or contact with airborne dust can cause significant, potentially damaging eye irritation, requiring immediate and thorough rinsing.
Potential Respiratory Irritation H335: May cause respiratory irritation[5]As a solid, fine dust particles may become airborne during handling, leading to irritation of the respiratory tract if inhaled.

This hazard profile dictates that our primary goals are to prevent ingestion, skin contact, eye contact, and inhalation of the compound.

Personal Protective Equipment (PPE): Your Last Line of Defense

While engineering controls like fume hoods are the first and most critical barrier, PPE is essential for safeguarding against accidental exposure.[6] The selection of PPE must be directly correlated to the identified hazards.

Eye and Face Protection: A Sealed Defense

Given the "Causes serious eye irritation" classification, standard safety glasses are insufficient.[7][8] Safety glasses leave gaps around the eyes, creating a pathway for splashes or airborne dust.

Mandatory:

  • Chemical Splash Goggles: These are required as they form a seal around the eyes, providing comprehensive protection against splashes from all angles.[7][9] Look for goggles that comply with ANSI Z87.1 (US) or EN 166 (EU) standards.

  • Face Shield (in addition to goggles): When handling larger quantities or when there is a significant risk of splashing, a face shield should be worn over goggles to protect the entire face.

Hand Protection: The Right Material and Thickness

The hydrochloride salt structure and potential for skin irritation demand careful glove selection. Nitrile gloves are an excellent choice for handling this type of compound.

Mandatory:

  • Nitrile Gloves: Nitrile provides good to excellent chemical resistance against weak and diluted acids, including hydrochloric acid.[10][11][12]

  • Minimum Thickness: A minimum thickness of 5-mil (0.127 mm) is recommended for splash protection. Thicker gloves offer longer breakthrough times but can reduce dexterity.[13]

  • Inspection and Replacement: Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands, and don a new pair. Never wear contaminated gloves outside the immediate work area.[3]

Body Protection: Shielding from Contamination

A standard cotton lab coat may not be sufficient if there is a risk of significant splashes.

Mandatory:

  • Laboratory Coat: A fully buttoned lab coat is the minimum requirement.

  • Chemically Resistant Apron: When handling solutions or larger quantities of the solid, a chemically resistant apron worn over the lab coat provides an additional layer of protection.

  • Full Coverage: Ensure that legs are covered (no shorts or skirts) and wear closed-toe shoes.

Respiratory Protection: An Engineering Control-Dependent Choice

Respiratory protection is not typically required if the compound is handled exclusively within a properly functioning chemical fume hood.[3] However, if procedures may generate dust outside of a hood (e.g., cleaning a large spill), respiratory protection is necessary.

Situational Requirement:

  • NIOSH-Approved Particulate Respirator: If a fume hood is unavailable or if significant dust is generated, a NIOSH-approved respirator with at least an N95 filter is required to protect against airborne particulates.[14][15] Use of a respirator requires a formal respiratory protection program, including fit testing and training, as mandated by OSHA.[16]

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined workflow minimizes risk. The following protocol outlines the key stages of handling 3-Benzylimidazolidin-4-one hydrochloride.

Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep1 Designate Work Area (Chemical Fume Hood) Prep2 Assemble All Materials (Chemical, Solvents, Glassware) Prep1->Prep2 Prep3 Don Required PPE (Goggles, Gloves, Lab Coat) Prep2->Prep3 Hand1 Weigh Solid Compound (Inside Fume Hood) Prep3->Hand1 Hand2 Perform Chemical Reaction or Solution Preparation Hand1->Hand2 Clean1 Decontaminate Glassware & Work Surfaces Hand2->Clean1 Clean2 Segregate & Label Hazardous Waste Clean1->Clean2 Clean3 Doff PPE Correctly Clean2->Clean3 Clean4 Wash Hands Thoroughly Clean3->Clean4

Caption: A workflow diagram illustrating the key stages of safe chemical handling.

Detailed Protocol

A. Preparation (Inside the Laboratory, Outside the Fume Hood)

  • Designate a Work Area: All handling of solid 3-Benzylimidazolidin-4-one hydrochloride must occur within a certified chemical fume hood to control potential dust.[6][17][18]

  • Assemble Materials: Gather all necessary chemicals, solvents, glassware, and equipment before starting. This prevents the need to leave the work area mid-procedure.

  • Don PPE: Before entering the designated handling area, don your lab coat, chemical splash goggles, and nitrile gloves.

B. Handling (Inside the Chemical Fume Hood)

  • Weighing the Compound:

    • Place a weigh boat on the analytical balance inside the fume hood.

    • Carefully dispense the desired amount of the solid onto the weigh boat. Avoid creating dust clouds by dispensing slowly and from a low height.

    • The "tare method" is a prudent practice: pre-weigh a sealed container, add the chemical inside the hood, seal it, and then re-weigh it outside the hood to minimize exposure.[17]

  • Solution Preparation/Reaction:

    • If preparing a solution, slowly add the solid to the solvent while stirring to prevent splashing.

    • If adding to a reaction, do so in a controlled manner. Remember to always add acid or acidic salts to water/solvent, not the other way around, to manage any exothermic processes.[18]

C. Cleanup and Disposal

  • Decontamination:

    • Wipe down the work surface inside the fume hood with an appropriate solvent (e.g., 70% ethanol or as dictated by your institution's protocols) to remove any residual chemical.

    • Glassware should be rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

  • Waste Management:

    • All solid waste (contaminated weigh boats, wipes, gloves) and liquid waste (reaction mixtures, rinsates) must be collected in a designated, clearly labeled hazardous waste container.[19][20] Do not mix incompatible waste streams.

    • The container must be kept closed when not in use.

  • Disposal Protocol:

    • Waste containing 3-Benzylimidazolidin-4-one hydrochloride must be disposed of through an approved hazardous waste management program.[20]

    • Never pour this chemical down the drain.[21]

    • Empty containers that held the chemical must be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste.[22] After rinsing, the container can often be disposed of as regular trash after defacing the label.[20][22]

PPE Doffing (Removal) Sequence

The order in which you remove PPE is as critical as putting it on correctly to prevent self-contamination.

G Gloves 1. Remove Gloves (Peel away from body) Apron 2. Remove Apron (If worn) Gloves->Apron Goggles 3. Remove Goggles (Handle by straps) Apron->Goggles Coat 4. Remove Lab Coat (Turn inside out) Goggles->Coat Wash 5. Wash Hands Thoroughly Coat->Wash

Caption: The correct sequence for removing Personal Protective Equipment.

Emergency Procedures

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[21]

Eye Contact: Immediately flush eyes with gently flowing water for at least 15-20 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[19]

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention and provide the SDS to the medical personnel.

Spill:

  • Minor Spill (inside fume hood): Use an appropriate absorbent material from a chemical spill kit to clean up the spill. Place all contaminated materials in a sealed bag for hazardous waste disposal.

  • Major Spill: Evacuate the immediate area and alert your facility's emergency response team.[21]

By integrating these principles of hazard assessment, proper PPE selection, and meticulous operational planning, you can handle 3-Benzylimidazolidin-4-one hydrochloride with the confidence that comes from a deep and actionable understanding of laboratory safety.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Available at: [Link]

  • Lab Manager. (2022, November 23). Ten Tips for Handling Hazardous Chemicals in a Lab. Available at: [Link]

  • Klaritex. (2026, February 10). Safety Glasses vs. Goggles: Eye Protection for Cleanrooms. Available at: [Link]

  • Stanford Environmental Health & Safety. General Use SOP for Highly Acutely Toxic Materials. Available at: [Link]

  • PozeSCAF. Chemistry Lab Safety Rules. Available at: [Link]

  • Harmony Lab & Safety Supplies. (2025, February 12). Safety Glasses vs. Safety Goggles. Available at: [Link]

  • University of California, Los Angeles. Standard Operating Procedure: Hydrochloric Acid. Available at: [Link]

  • NoCry. (2025, June 11). Safety Glasses vs Goggles: Here's What Actually Protects You. Available at: [Link]

  • Technical Safety Services. (2021, June 14). 8 Tips for Hazardous Chemical Handling In A Lab. Available at: [Link]

  • Crystalgen. Tips for Handling Lab Chemicals: A Comprehensive Guide. Available at: [Link]

  • RX Safety. Prescription Safety Glasses vs Goggles - How to Choose. Available at: [Link]

  • USA Scientific, Inc. Chemical Resistance of Latex and Nitrile Gloves. Available at: [Link]

  • University at Buffalo. Toxic Materials Handling in the Laboratory. Available at: [Link]

  • Droppe. (2024, November 9). How to Choose Safety Goggles for a Chemistry Lab. Available at: [Link]

  • University of Pennsylvania EHRS. Nitrile Glove Chemical-Compatibility Reference. Available at: [Link]

  • University of California, Berkeley. Chemical Resistance of Gloves – Quick guide. Available at: [Link]

  • Safety+Health Magazine. (2022, January 3). Respiratory protection: NIOSH publishes toolbox talk. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards - Silica, crystalline (as respirable dust). Available at: [Link]

  • Kimberly-Clark. Nitrile Gloves Chemical Resistance Guide. Available at: [Link]

  • American Chemistry Council. Respiratory Protection in Chemical Product Labels and Safety Data Sheets. Available at: [Link]

  • Centers for Disease Control and Prevention. NIOSH Policy Statement - Respiratory Protection Recommendations for Airborne Exposures to Crystalline Silica. Available at: [Link]

  • S&G Gloves. (2025, June 23). Nitrile Glove Chemical Resistance Guide. Available at: [Link]

  • U.S. Environmental Protection Agency. Respirator Section of Label Review Manual Chapter 10. Available at: [Link]

  • Lab Alley. (2024, July 15). How to dispose of hydrochloric acid. Available at: [Link]

  • Organic Chemistry Practicum. Treatment and disposal of chemical wastes in daily laboratory work. Available at: [Link]

  • Vanderbilt University Medical Center. Laboratory Guide for Managing Chemical Waste. Available at: [Link]

  • Physikalisch-Technische Bundesanstalt. Chemical Waste Management for Laboratories. Available at: [Link]

  • Safety Data Sheet. (Example). Hazard identification of the product. This is a composite reference to a generic SDS structure.
  • Safe Work Australia. GHS Hazardous Chemical Information List. Available at: [Link]

  • Carl ROTH. Safety Data Sheet: Benzamidine hydrochloride monohydrate. Available at: [Link]

  • PubChem. GHS Classification (Rev.11, 2025) Summary. Available at: [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.